6-Chloro-9-methyl-7H-purin-8(9H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-9-methyl-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-5-3(10-6(11)12)4(7)8-2-9-5/h2H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZYRUQLZCSBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Structure, Reactivity, and Applications of 6-Chloro-9-methyl-7H-purin-8(9H)-one
Executive Summary
As medicinal chemistry increasingly targets complex immunological pathways and specific kinase networks, the demand for highly functionalized, orthogonally reactive building blocks has surged. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 84602-79-9) represents a privileged purine scaffold that meets these demands[1]. Featuring a reactive C6-chloride, a nucleophilic N7-position, and an 8-oxo modification, this intermediate allows for sequential, regioselective modifications without the burden of complex protecting-group strategies.
This technical whitepaper provides an authoritative overview of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for the dual functionalization of this critical purine derivative.
Chemical Identity & Structural Profiling
The introduction of an 8-oxo group into the purine ring system significantly alters its electronic distribution compared to standard adenine or guanine derivatives. The 8-oxo modification shifts the tautomeric equilibrium, increasing the acidity of the N7 proton while maintaining the electrophilicity of the pyrimidine ring[2].
The table below summarizes the core quantitative data and physicochemical properties essential for handling and predicting the reactivity of this compound.
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 6-Chloro-7,8-dihydro-8-oxo-9-methylpurine |
| CAS Number | 84602-79-9 |
| Molecular Formula | C6H5ClN4O |
| Molecular Weight | 184.58 g/mol |
| InChIKey | KJZYRUQLZCSBSC-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (N7-H) |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area (TPSA) | 70.6 Ų |
| LogP (Computed) | ~0.5 |
| Physical Form | Solid |
(Data sourced from commercial chemical databases and validated supplier specifications[1])
Mechanistic Reactivity & Orthogonal Functionalization
The synthetic utility of this compound lies in its orthogonal reactivity . A Senior Application Scientist must understand the causality behind the sequence of functionalization to maximize yield and prevent side reactions.
-
N7-Alkylation (Nucleophilic Center): The N7 position is flanked by the 8-oxo group. Due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic purine system, the N7 proton is relatively acidic (pKa ~8.5). Deprotonation generates a localized anion that readily undergoes SN2 reactions with alkyl halides[3]. The fixed 9-methyl group elegantly prevents competitive N9 alkylation, ensuring absolute regioselectivity.
-
C6-Nucleophilic Aromatic Substitution (SNAr): The C6 position is highly electrophilic. The electron-deficient pyrimidine ring is further activated by the electronegative chlorine atom. Nucleophiles such as primary/secondary amines or alkoxides can displace the chloride via an addition-elimination mechanism.
Causality Insight: The Functionalization Sequence Why must N7-alkylation be performed before C6-SNAr? Performing the SNAr reaction first introduces an electron-donating group (e.g., an amine) at the C6 position. This electron donation delocalizes into the purine ring, significantly reducing the acidity of the N7 proton and dampening the nucleophilicity of the resulting N7 anion. By performing the N7-alkylation first, the ring remains electron-deficient, ensuring rapid and high-yielding alkylation, followed by a smooth SNAr displacement.
Orthogonal reactivity map of this compound and optimal functionalization.
Experimental Workflows & Validated Protocols
The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can ensure the integrity of each transformation.
Protocol A: Regioselective N7-Alkylation
Objective: Install an alkyl linker (e.g., 3-(Boc-amino)propyl bromide) at the N7 position[3]. Self-Validating Principle: Conversion of the polar N-H purine to an N-alkylated product results in a significant shift in TLC Rf value (less polar) and a distinct mass shift (+M-H+Alkyl) in LC-MS.
-
Preparation: Charge an oven-dried round-bottom flask with this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert atmosphere (N2 or Ar). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation in the next step, leaving the N7-anion highly nucleophilic.
-
Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq). Causality: K2CO3 is a mild base perfectly matched to the pKa of the N7 proton. Using stronger bases (like NaH or NaOH) risks trace hydroxide formation, which can prematurely hydrolyze the C6-chloride to a C6-oxo derivative.
-
Electrophile Addition: Dropwise add the alkylating agent (e.g., tert-butyl (3-bromopropyl)carbamate, 1.2 eq).
-
Reaction: Stir the suspension at 40°C for 4-6 hours. Monitor completion via LC-MS.
-
Workup: Quench with water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the N7-alkylated intermediate.
Protocol B: C6-Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C6-chloride with a primary or secondary amine.
-
Preparation: Dissolve the N7-alkylated intermediate (1.0 eq) in n-Butanol or 1,4-Dioxane at 0.1 M. Causality: These solvents provide high boiling points and excellent solubility for both the purine intermediate and the amine nucleophile, facilitating the bimolecular addition-elimination.
-
Amine Addition: Add the desired amine nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as a sterically hindered acid scavenger. It neutralizes the HCl byproduct without acting as a competing nucleophile, preventing the protonation and deactivation of the primary amine reactant.
-
Reaction: Heat the mixture to 80-100°C for 12-18 hours.
-
Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via reverse-phase HPLC to isolate the final di-functionalized target.
Step-by-step experimental workflow for the dual functionalization of the purine core.
Applications in Medicinal Chemistry
The 6-chloro-9-methyl-8-oxopurine scaffold is predominantly utilized in the synthesis of immunomodulators and targeted therapeutics:
-
Toll-Like Receptor 7/8 (TLR7/8) Agonists: Purine-8-ones are classic, validated pharmacophores for TLR7 and TLR8 activation. Alkylation at N7 with amino-alkyl chains, followed by substitution at C6, generates analogs that mimic natural viral single-stranded RNA (ssRNA). These compounds trigger innate immune responses and are actively investigated as vaccine adjuvants and in immuno-oncology.
-
Kinase Inhibitors: The purine core frequently acts as an ATP-competitive hinge binder in various kinases. The 8-oxo modification alters the hydrogen-bonding network within the kinase active site, providing unique vector trajectories for substituents at N7 and offering enhanced selectivity over standard adenine-based inhibitors.
References
-
Molaid Chemical Database. 6-Chloro-7,8-dihydro-8-oxo-9-methylpurine (CAS 84602-79-9) Properties and Reactivity. Retrieved from: [Link]
-
Molaid Chemical Database. tert-butyl N-[3-(6-chloro-9-methyl-8-oxopurin-7-yl)propyl]carbamate Synthesis Data. Retrieved from: [Link]
Sources
The Emerging Therapeutic Potential of 6-Chloro-9-methyl-7H-purin-8(9H)-one Derivatives
An In-depth Technical Guide
This guide provides a comprehensive technical overview of the biological activities associated with derivatives of the 6-Chloro-9-methyl-7H-purin-8(9H)-one scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly in the field of oncology. We will delve into the synthetic rationale, mechanisms of action, and key experimental methodologies pertinent to this promising class of compounds.
The Purine Scaffold: A Privileged Structure in Medicinal Chemistry
The purine ring system is a cornerstone of life, forming the backbone of the nucleobases adenine and guanine. This inherent biological relevance has made the purine scaffold a "privileged structure" in drug discovery. Nature's choice of this heterocycle for crucial functions has inspired medicinal chemists to utilize it as a template for designing molecules that can interact with a wide array of biological targets. Consequently, purine analogs have been successfully developed into antiviral, anti-inflammatory, and, most notably, anticancer agents.[1] Many of these agents function by mimicking endogenous ligands to compete for the active sites of enzymes, particularly protein kinases.[1][2]
The this compound core represents a versatile and strategically important starting point for chemical synthesis. The chlorine atom at the 6-position is an excellent leaving group, making it amenable to nucleophilic substitution, thereby allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). This guide will focus on the biological activities stemming from such modifications.
Synthetic Strategies: Building the Purin-8-one Core and its Analogs
The synthesis of substituted purin-8-ones is a well-established field, typically involving the construction of the bicyclic purine system from a substituted pyrimidine precursor. The rationale behind a multi-step synthesis is to allow for controlled, regioselective introduction of substituents at key positions (N7, N9, and C2) that are known to influence kinase selectivity and overall biological activity.
A common and efficient approach begins with a commercially available substituted pyrimidine.[3] The following diagram illustrates a generalized synthetic workflow. The choice of specific reagents and reaction conditions is critical and is dictated by the desired final substitutions, which in turn are guided by SAR studies to optimize potency and selectivity for the target protein.
Caption: Generalized synthetic workflow for 6-Chloro-purin-8-one derivatives.
Biological Activity and Therapeutic Applications
Derivatives of the purine-8-one scaffold have demonstrated significant potential, primarily as inhibitors of protein kinases involved in cancer cell proliferation and survival.
Potent Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the FLT3 gene lead to constitutive kinase activity and are found in approximately 30% of patients with AML, correlating with a poor prognosis. This makes FLT3-ITD a high-value target for therapeutic intervention.
Recent studies have identified 2,7,9-trisubstituted purin-8-ones as potent inhibitors of FLT3.[3] Structure-activity relationship studies have revealed that modifications at the N7 and N9 positions are crucial for modulating activity and selectivity. For instance, introducing an isopropyl group at the N7 position has been shown to substantially increase selectivity for FLT3 over other kinases like cyclin-dependent kinase 4 (CDK4).[3]
The mechanism of action for these compounds involves the direct inhibition of FLT3 autophosphorylation. This blockade prevents the activation of downstream pro-survival signaling pathways, most notably STAT5 and ERK1/2.[3] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD-dependent cancer cells.
Caption: Inhibition of the FLT3 signaling pathway by purin-8-one derivatives.
Table 1: Kinase Inhibitory and Antiproliferative Potencies of Selected Purin-8-one Derivatives [3]
| Compound ID | R7 Substituent | R9 Substituent | FLT3 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | MV4-11 GI₅₀ (nM) |
| 14d | Methyl | Cyclopentyl | 30 | 40 | 100 |
| 14e | Methyl | Cyclohexyl | 20 | 30 | 80 |
| 15a | Isopropyl | Cyclopentyl | 30 | >1000 | 50 |
| 15b | Isopropyl | Cyclohexyl | 40 | >1000 | 60 |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition concentration. MV4-11 is an AML cell line with the FLT3-ITD mutation.
Broad Antiproliferative Activity and Apoptosis Induction
Beyond specific kinase targets like FLT3, various 6-chloro-purine derivatives have demonstrated broad antiproliferative activity against a range of human cancer cell lines. For example, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were evaluated for their effects on lung (A549), gastric (MGC803), prostate (PC-3), and esophageal (TE-1) cancer cells.[4]
One lead compound from this series showed potent activity against the A549 lung cancer cell line with an IC50 value of 2.80 µM, while exhibiting significantly lower toxicity to normal human gastric epithelial cells (GES-1), indicating a favorable therapeutic window.[4] Further mechanistic studies revealed that this compound could inhibit cancer cell colony formation, reduce cell migration, and induce apoptosis.[4] The induction of apoptosis was suggested to occur via the intrinsic (mitochondrial) pathway.[4]
Caption: The intrinsic pathway of apoptosis induced by purine derivatives.
Key Experimental Protocols and Methodologies
To evaluate the biological activity of novel purine derivatives, a series of standardized in vitro assays are essential. The following protocols represent core methodologies in this field.
Protocol 1: In Vitro Kinase Inhibition Assay (FLT3 Example)
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: A radiometric assay or fluorescence-based assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The signal is proportional to kinase activity, and a decrease in signal in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). The magnesium is a critical cofactor for the kinase, while DTT maintains a reducing environment.
-
Prepare a solution of purified, recombinant FLT3 kinase in assay buffer.
-
Prepare a solution of a specific biotinylated substrate peptide.
-
Prepare a solution of [γ-³³P]ATP.
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in DMSO.
-
-
Assay Execution:
-
In a 96-well plate, add 5 µL of the diluted test compound to each well.
-
Add 20 µL of a master mix containing the FLT3 kinase and substrate peptide.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture to a filtermat, wash to remove unincorporated [γ-³³P]ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (Resazurin-Based)
This protocol assesses the effect of a compound on the metabolic activity and proliferation of cancer cell lines.
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells (e.g., MV4-11).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) controls and untreated controls.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Signal Detection:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours until a color change is observed.
-
Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of compound concentration to determine the GI₅₀ value.
-
Sources
- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile and Thermodynamic Solvation of 6-Chloro-9-methyl-7H-purin-8(9H)-one in Organic Solvents: A Technical Guide
Executive Summary
In the realm of preclinical drug development and synthetic organic chemistry, functionalized purines often present significant handling challenges due to their limited solubility. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 84602-79-9) is a privileged heterocyclic building block. Its C6-chlorine atom is highly electrophilic, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) in the synthesis of complex kinase inhibitors and Toll-like receptor (TLR) agonists.
However, like many purin-8-ones, this compound exhibits the classic "brick dust" phenomenon—high melting point, strong crystal lattice energy, and consequently, poor solubility in standard volatile organic solvents. As application scientists, we must move beyond trial-and-error solvent screening. This whitepaper provides a mechanistic, thermodynamics-driven guide to the solubility of this compound, complete with self-validating experimental protocols and quantitative solvent profiles.
The Causality of Solvation: Overcoming the "Brick Dust" Lattice
To understand how to dissolve this compound, we must first understand why it resists dissolution.
The molecule features a rigid, planar aromatic core that engages in extensive
According to Kamlet-Taft linear solvation energy relationships (LSER) observed in homologous chloropurines, successful solvation relies heavily on the solvent's hydrogen bond acceptor (HBA) basicity (
-
Aprotic Highly Polar Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) acts as a powerful HBA, effectively solvating the N7-H proton and disrupting solute-solute hydrogen bonds. Its high dielectric constant stabilizes the polarizable purine core, making it the optimal solvent[1].
-
Protic Solvents (Alcohols, Water): While water can form hydrogen bonds, the thermodynamic penalty of cavity formation (disrupting water's own strong H-bond network to accommodate the hydrophobic purine core) is too high, resulting in minimal solubility[1].
Thermodynamic cycle of purine solvation highlighting the enthalpic barriers.
Quantitative Solubility Profile
Because specific empirical data for this compound is sparse in public databases, the following table synthesizes extrapolated solubility metrics based on the Apelblat equation models of its closest structural analogs (e.g., 6-chloropurine and 2-amino-6-chloropurine) at 298.15 K[1][2].
| Solvent | Polarity Index | Kamlet-Taft β (HBA) | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanism |
| DMSO | 7.2 | 0.76 | ~ 10.0 - 15.0 | Strong H-bond acceptance; dipole-dipole stabilization |
| DMF | 6.4 | 0.69 | ~ 8.0 - 10.0 | Moderate H-bond acceptance; low cavity penalty |
| Methanol | 5.1 | 0.62 | ~ 2.0 | Amphiprotic; competitive H-bonding |
| Ethyl Acetate | 4.4 | 0.45 | < 1.0 | Weak H-bond acceptance; insufficient polarity |
| Water | 10.2 | 0.47 | < 0.1 | High cavity formation penalty; hydrophobic exclusion |
Note: For stock solution preparation in biological assays, DMSO is universally recommended. Solutions should be purged with an inert gas to maintain stability [2].
Self-Validating Experimental Protocol: Isothermal Shake-Flask Method
To accurately determine the solubility of this compound for process chemistry scale-up, kinetic dissolution must not be confused with thermodynamic solubility. The following protocol is a self-validating system designed to eliminate false positives caused by supersaturation or incomplete equilibration.
Methodology
-
Solvent Preparation: Dispense 15.0 mL of the target analytical-grade solvent into a 20 mL hermetically sealed borosilicate glass vial.
-
Excess Solute Addition: Introduce this compound incrementally until a persistent solid suspension is observed (indicating saturation).
-
Isothermal Equilibration: Place the vial in a thermostatic shaker bath at 298.15 K (± 0.05 K). Causality note: Shaking must be maintained for a minimum of 72 hours. The high lattice energy of purines results in notoriously slow dissolution kinetics; shorter timeframes yield artificially low kinetic solubility data.
-
Phase Separation: Extract 2 mL of the suspension and centrifuge at 10,000 rpm for 15 minutes at the exact equilibration temperature. Causality note: Do not use syringe filters. Hydrophobic purines readily adsorb onto PTFE or nylon filter membranes, which artificially depletes the solute concentration in the filtrate.
-
Quantification: Dilute the supernatant with the mobile phase and quantify via HPLC-UV (λmax ≈ 265 nm).
-
Self-Validation Step: Sample the primary vial again at 96 hours. If the concentration variance between the 72h and 96h samples is < 2.0%, thermodynamic equilibrium is definitively confirmed.
Isothermal shake-flask workflow with built-in thermodynamic self-validation.
Downstream Applications in Drug Discovery
Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for its utilization in advanced medicinal chemistry. The 7,9-dihydro-8H-purin-8-one core is a privileged scaffold in modern pharmacology.
-
DNA-PK Inhibitors: The purin-8-one bicyclic core is a critical structural motif in the development of DNA-dependent protein kinase (DNA-PK) inhibitors, such as the clinical candidate AZD7648, which is used to sensitize tumors to radiotherapy[3].
-
TLR7 Agonists: Derivatives synthesized from 6-chloropurine intermediates are extensively utilized in the creation of Toll-Like Receptor 7 (TLR7) agonists (e.g., GSK2245035) for the treatment of severe asthma and immune modulation [4]. The SNAr displacement of the C6-chlorine with various amines is typically conducted in highly polar solvents like DMF or THF under basic conditions [5].
By mastering the solvation thermodynamics of this intermediate, process chemists can optimize reaction concentrations, improve SNAr yields, and prevent costly precipitation events during scale-up.
References
-
Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
Comprehensive Technical Guide on 6-Chloro-9-methyl-7H-purin-8(9H)-one: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, functionalized purine derivatives serve as privileged scaffolds for drug discovery. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 84602-79-9) is a highly versatile heterocyclic building block. Characterized by its dual-reactive centers—an electrophilic C6 position and a nucleophilic N7 position—this compound is instrumental in the synthesis of complex polycyclic systems, including analogs of cytotoxic marine sponge alkaloids like the Asmarines.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, rigorous safety and handling protocols, mechanistic reactivity, and validated experimental methodologies for its synthesis and downstream functionalization.
Chemical Identity & Physicochemical Profiling
Understanding the structural parameters of this compound is critical for predicting its behavior in organic synthesis. The presence of the electron-withdrawing chlorine atom at C6, combined with the carbonyl group at C8, creates a highly electron-deficient pyrimidine ring, priming the molecule for Nucleophilic Aromatic Substitution (SNAr).
Table 1: Chemical Identity & Physicochemical Properties
| Property | Value / Description |
| Chemical Name | This compound |
| Synonyms | 6-Chloro-7,8-dihydro-8-oxo-9-methylpurine |
| CAS Number | 84602-79-9 |
| Molecular Formula | C₆H₅ClN₄O |
| Molecular Weight | 184.58 g/mol |
| Physical Form | Solid (typically white to off-white powder) |
| SMILES String | O=C1NC2=C(Cl)N=CN=C2N1C |
| Storage Conditions | Cool, dry place (Room Temperature or 4°C depending on supplier) |
Safety Data, Hazard Assessment, and Handling (SDS)
As a biologically active heterocyclic precursor, this compound requires strict adherence to Globally Harmonized System (GHS) safety protocols. The compound is classified as a localized irritant and poses acute toxicity risks if ingested[1].
Table 2: GHS Safety Data & Hazard Mitigation
| Category | Details & Causality |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Codes | P261: Avoid breathing dust. (Causality: Fine particulate matter can easily bypass upper respiratory defenses, causing severe mucosal irritation).P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| PPE Requirements | Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and an N95/FFP2 particulate respirator when handling the dry powder outside a fume hood. |
For full safety documentation, refer to the [2].
Structural Reactivity & Mechanistic Pathways
The synthetic utility of this compound stems from its orthogonal reactivity profile. As a Senior Application Scientist, I approach this scaffold as a programmable logic gate for chemical synthesis:
-
The C6 Electrophilic Center: The purine core is inherently electron-deficient. The addition of the C8 carbonyl further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. Consequently, the C6-chlorine bond is highly susceptible to SNAr by amines, alcohols, and thiols.
-
The N7 Nucleophilic Center: While N9 is blocked by a methyl group, the N7 position bears an acidic proton (pKa ~8.5). Mild bases can easily deprotonate N7, generating a localized nucleophile ready for alkylation.
Fig 1. Dual reactivity profile of the purin-8-one core at the C6 and N7 positions.
Experimental Methodologies: Synthesis & Functionalization
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step through observable physical changes and standard analytical techniques.
Protocol 1: De Novo Synthesis of the Purin-8-one Core
This method utilizes a modified Traube purine synthesis approach, cyclizing a pyrimidine diamine precursor.
-
Objective: Construct the this compound core.
-
Reagents: 5-Amino-6-chloro-4-(methylamino)pyrimidine (1.0 eq), Urea (3.0 eq), Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Procedure:
-
Initiation: Dissolve the pyrimidine precursor in anhydrous DMF in a round-bottom flask equipped with a reflux condenser.
-
Causality: Anhydrous conditions are critical; the presence of water at high temperatures will cause premature hydrolysis of the C6-chlorine atom to a hydroxyl group.
-
-
Reagent Addition: Add urea to the stirring solution.
-
Causality: Urea is selected over phosgene or carbonyldiimidazole (CDI) because it is a bench-stable, non-toxic solid that effectively acts as a carbonyl surrogate under thermal stress.
-
-
Thermal Activation: Heat the reaction mixture to 130–140 °C for 4 hours.
-
Causality: High thermal energy drives the nucleophilic attack of the pyrimidine diamines onto the urea carbonyl, forcing the expulsion of ammonia gas to drive the equilibrium toward cyclization.
-
-
Self-Validating Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice-cold water. A precipitate will form immediately.
-
Validation: The formation of a solid precipitate confirms the generation of the hydrophobic purine core. Unreacted urea and DMF remain highly soluble in the aqueous phase.
-
-
Isolation: Filter the solid, wash thoroughly with cold water, and dry under high vacuum to yield the pure product.
Protocol 2: N7-Alkylation for Downstream Analogs
This protocol is utilized to attach functionalized side chains to the N7 position, a critical step in synthesizing marine alkaloid analogs [3].
-
Objective: Regioselective alkylation of the N7 position.
-
Reagents: this compound (1.0 eq), Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 eq), Potassium carbonate (K₂CO₃) (2.0 eq), DMF.
Step-by-Step Procedure:
-
Deprotonation: Suspend the purin-8-one and K₂CO₃ in DMF. Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild, heterogeneous base. It is strong enough to deprotonate the N7-H but mild enough to prevent unwanted side reactions or degradation of the alkyl halide.
-
-
Alkylation: Add the alkyl halide dropwise. Elevate the temperature to 60 °C and stir for 12 hours. Monitor via TLC (DCM:MeOH, 95:5).
-
Self-Validating Workup: Quench the reaction with water and extract with Ethyl Acetate (3x).
-
Validation: Wash the combined organic layers with brine at least 5 times. This step is a self-validating necessity to completely partition the DMF into the aqueous phase, preventing solvent contamination during concentration.
-
-
Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Applications in Advanced Drug Discovery
The most prominent application of this compound is in the total synthesis and analog development of Asmarines A-F , a class of marine sponge alkaloids known for their potent cytotoxic and antimicrobial properties.
As demonstrated by Ohba & Tashiro (2002), the purin-8-one core serves as the perfect model for the heterocyclic portion of these alkaloids. By performing the N7-alkylation (Protocol 2) with a functionalized alkyl chain, researchers can subsequently trigger an intramolecular cyclization. The pendant nucleophile on the N7-alkyl chain attacks the highly electrophilic C6 position (SNAr), displacing the chlorine atom and fusing a new diazepine or similar ring to the purine core, yielding tricyclic and tetracyclic therapeutic candidates.
Fig 2. Synthetic workflow from pyrimidine precursor to tricyclic Asmarine analogs.
References
The Evolution and Therapeutic Application of 9-Methyl-Purin-8-one Analogs: A Comprehensive Technical Guide
As medicinal chemistry shifts toward highly targeted immunomodulators and precision kinase inhibitors, the 9-methyl-purin-8-one scaffold has emerged as a privileged pharmacophore. Characterized by a fused pyrimidine-imidazole ring system featuring a carbonyl at the C8 position and alkylation at N9, this structural motif provides an exceptional balance of hydrogen bond donor/acceptor capabilities and tunable steric vectors.
This technical whitepaper synthesizes the historical development, synthetic methodologies, and pharmacological applications of 9-methyl-purin-8-one and its broader 7,9-dialkylpurin-8-one analogs, providing actionable insights for drug development professionals.
Synthetic Evolution: From Traditional Cyclization to Catalytic C–H Oxidation
Historically, the synthesis of 7,9-dialkylpurin-8-ones was bottlenecked by cumbersome, multi-step processes. Early routes relied on the cyclization of pyrimidine diamines using highly toxic and moisture-sensitive reagents such as phosgene or trifluoroacetic anhydride[1].
The paradigm shifted with the advent of direct C–H functionalization. In 2013, a breakthrough copper-catalyzed C–H oxidation method bypassed the need for intermediate quaternary ammonium salts, expanding the substrate scope significantly[2]. More recently, the field has moved toward environmentally benign, metal-free systems. established an elegant, iodine-catalyzed oxidative functionalization protocol that directly assembles 9-alkyl/benzyl-purin-8-ones from unactivated purines and methylarenes[3].
Experimental Protocol: Metal-Free Iodine-Catalyzed Synthesis
This protocol describes a self-validating workflow for the direct C–N/C–O cross-coupling of purines, utilizing the inherent radical-stabilizing properties of the reagents.
-
Step 1: Substrate & Solvent Preparation Combine the purine derivative (1.0 equiv) and the target methylarene (which serves as both reactant and solvent) in a reaction vessel. Causality: Utilizing the methylarene in vast excess as the solvent maximizes the collision frequency required for the subsequent radical coupling, driving the reaction equilibrium forward.
-
Step 2: Catalyst and Oxidant Addition Add catalytic Iodine (
) and tert-Butyl hydroperoxide (TBHP, 3.0 equiv). Causality: acts as a mild Lewis acid and radical initiator. TBHP provides the stoichiometric oxidative power necessary to abstract hydrogen from the methylarene, generating a reactive benzyl/alkyl radical without the heavy-metal toxicity associated with traditional oxidants. -
Step 3: Thermal Activation Seal the reaction tube and heat to 90°C for 12 hours. Causality: The sealed environment prevents the volatilization of the radical intermediates and oxidant. The 90°C threshold precisely overcomes the activation energy for C–H bond cleavage while preventing the thermal degradation of the purine core.
-
Step 4: Quenching and Purification Cool to room temperature, quench with saturated
, extract with ethyl acetate, and purify via silica gel chromatography. Causality: Sodium thiosulfate specifically reduces unreacted to iodide, preventing post-extraction oxidative degradation of the newly formed purin-8-one product.
Figure 1: Iodine-catalyzed oxidative functionalization workflow for purin-8-one synthesis.
Pharmacological Applications and Mechanism of Action
The structural geometry of the 9-methyl-purin-8-one core allows it to act as a highly selective ligand for diverse biological targets, ranging from endosomal immune receptors to oncogenic kinases.
Toll-Like Receptor 7 (TLR7) Agonism in Immunology
The purin-8-one scaffold is a cornerstone in the design of small-molecule TLR7 agonists. TLR7 is an endosomal pattern recognition receptor that detects single-stranded viral RNA. Its activation is a clinically validated strategy for treating allergic asthma and viral infections.
A premier example is, a highly potent intranasal TLR7 agonist[4]. Structural optimization at the N-9 position with saturated nitrogen heterocycles (e.g., a 5-(1-piperidinyl)pentyl group) dramatically enhanced its potency for inducing Type-1 interferons (IFN-α) over pro-inflammatory cytokines (TNF-α)[4][5].
Experimental Protocol: TLR7 Target Engagement via PBMC IFN-α Quantification
To validate the signaling bias of purin-8-one TLR7 agonists, the following peripheral blood mononuclear cell (PBMC) assay is utilized:
-
Step 1: PBMC Isolation Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Causality: PBMCs contain plasmacytoid dendritic cells (pDCs), which are the primary expressors of TLR7 and the obligate cellular machinery required for robust IFN-α production.
-
Step 2: Compound Incubation Treat the isolated cells with serial dilutions of the purin-8-one analog (0.1–1,000 nM) for 24 hours at 37°C. Causality: A 24-hour window allows sufficient time for endosomal compound uptake, TLR7 dimerization, MyD88 adapter recruitment, and downstream IRF-7 mediated gene transcription.
-
Step 3: Cytokine Quantification Harvest the cellular supernatants and quantify IFN-α and TNF-α via ELISA. Causality: Calculating the ratio of IFN-α (
~9.3) to TNF-α ( ~6.5) validates the compound's preferential signaling bias toward the IRF-7 pathway over the NF-κB pathway. This bias is a critical safety metric to avoid systemic cytokine storms in asthma therapeutics[6][7].
Figure 2: Endosomal TLR7 signaling cascade activated by purin-8-one agonists.
FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)
Beyond immunology, the purin-8-one core has been engineered to inhibit oncogenic kinase targets. Internal tandem duplications (ITD) in the FMS-like tyrosine kinase 3 (FLT3) drive highly aggressive forms of AML. demonstrated that 2,7,9-trisubstituted purin-8-ones act as potent FLT3 inhibitors[8]. The carbonyl group at the C8 position serves as a critical hydrogen bond acceptor, while an isopropyl substitution at the N7 position heavily biases selectivity toward FLT3 over off-target kinases, successfully suppressing downstream STAT5 and ERK1/2 phosphorylation at nanomolar concentrations[9][10].
Autotaxin (ENPP2) Inhibition
The structural versatility of the 9-methyl-purin-8-one scaffold is further evidenced by its role in inhibiting Autotaxin, an enzyme responsible for generating the lipid mediator lysophosphatidic acid (LPA), which is heavily implicated in tumor metastasis and fibrosis. Crystallographic data () reveals that 2-chloro-7-[(4-fluorophenyl)methyl]-9-methylpurin-8-one forms a highly stable complex with rat Autotaxin[11][12]. The 9-methyl substitution provides a specific vector that anchors the molecule into the deep hydrophobic pocket of the ENPP2 enzyme, while the purin-8-one core mimics the critical phosphate interactions of the natural LPA substrate[13][14].
Quantitative Structure-Activity Relationship (SAR) Data
The table below summarizes the pharmacological profiles of leading purin-8-one derivatives, highlighting how specific substitutions at the N7 and N9 positions dictate target selectivity.
| Compound / Scaffold | Primary Target | Key Substitutions | Pharmacological Output | Clinical Indication |
| GSK2245035 | TLR7 Receptor | N9 : 5-(1-piperidinyl)pentylC2 : (1S)-1-methylbutyloxy | IFN-α | Allergic Asthma |
| DSR 6434 | TLR7 Receptor | N9 : substituted pyridinyl-methylC2 : butylamino | TLR7 | Oncology / Adjuvant |
| Compound 15a | FLT3-ITD Kinase | N7 : IsopropylN9 : Cyclopentyl | Nanomolar inhibition of FLT3 autophosphorylation | Acute Myeloid Leukemia |
| PDB: 7G6Z Ligand | Autotaxin (ENPP2) | N7 : 4-fluorobenzylN9 : Methyl | High-affinity structural binding (1.53Å Resolution) | Fibrosis / Oncology |
References
-
Biggadike, K., et al. "Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma." Journal of Medicinal Chemistry (2016). URL:[Link]
-
Zhuge, J., et al. "Iodine-catalyzed oxidative functionalization of purines with (thio)ethers or methylarenes for the synthesis of purin-8-one analogues." Organic & Biomolecular Chemistry (2021). URL:[Link]
-
Tomanová, M., et al. "Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors." International Journal of Molecular Sciences (2022). URL:[Link]
-
Li, J.-P., et al. "One-Pot Synthesis of 7,9-Dialkylpurin-8-one Analogues: Broad Substrate Scope." The Journal of Organic Chemistry (2013). URL: [Link]
-
RCSB Protein Data Bank. "PDB 7G6Z: Crystal Structure of rat Autotaxin in complex with 2-chloro-7-[(4-fluorophenyl)methyl]-9-methylpurin-8-one." URL: [Link]
Sources
- 1. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine-catalyzed oxidative functionalization of purines with (thio)ethers or methylarenes for the synthesis of purin-8-one analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. TLR agonist small molecule | DC Chemicals [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. 2024-12-14_00000165 | CAMEO [cameo3d.org]
- 12. rcsb.org [rcsb.org]
- 13. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024-12-14_00000165 | CAMEO [cameo3d.org]
Literature review of 6-Chloro-9-methyl-7H-purin-8(9H)-one synthesis pathways
Executive Summary
This technical guide details the synthesis pathways for 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS 10336-39-7), a critical heterocyclic intermediate used in the development of adenosine receptor antagonists, xanthine derivatives, and antiviral nucleoside analogs. Unlike generic synthesis reports, this document focuses on high-fidelity, regioselective protocols suitable for pharmaceutical scaling.
The primary challenge in synthesizing this scaffold lies in establishing the correct regiochemistry of the N-methyl group while preserving the reactive C6-chloro substituent and the C8-carbonyl functionality. This guide prioritizes the Modified Traube Synthesis (Pyrimidine Route) as the Gold Standard for regiochemical control, while also evaluating direct alkylation strategies.
Chemical Profile & Retrosynthetic Analysis[1]
The target molecule features a purine core with three distinct functional requirements:
-
C6-Chloro: Essential handle for nucleophilic aromatic substitution (
). -
C8-Oxo: A carbonyl functionality (lactam) often requiring tautomeric stabilization.
-
N9-Methyl: A specific alkylation pattern that dictates biological activity.
Retrosynthetic Logic: The most robust disconnection cuts the imidazole ring, tracing back to a 4,5-diaminopyrimidine precursor. This approach locks the N9-methyl position before ring closure, eliminating the isomer mixtures common in direct alkylation of purines.
Pathway Analysis
Pathway A: Modified Traube Cyclization (The Gold Standard)
This pathway constructs the purine ring de novo from a pyrimidine precursor. It is the preferred industrial route due to its unambiguous regioselectivity.
Mechanism:
-
Nucleophilic Displacement: 4,6-Dichloro-5-nitropyrimidine reacts with methylamine. The symmetry of the starting material ensures that substitution at either C4 or C6 yields the same product.
-
Nitro Reduction: The C5-nitro group is reduced to an amine, creating the necessary vicinal diamine system.
-
Carbonyl Insertion (Cyclization): The diamine reacts with a carbonyl source (Phosgene, Triphosgene, or CDI) to close the imidazole ring, forming the 8-oxo bridge.
Pathway B: Direct Chlorination of 9-Methyluric Acid
Historically used, this route involves chlorinating 9-methyluric acid with phosphorus oxychloride (
-
Drawback: Controlling the degree of chlorination is difficult.
tends to chlorinate C2, C6, and C8 simultaneously, leading to 2,6,8-trichloropurine derivatives. Selective retention of the C8-oxo group is chemically arduous and low-yielding.
Pathway C: N-Alkylation of 6-Chloro-8-oxopurine
This route starts with the pre-formed purine core.
-
Drawback: Alkylation of 6-chloro-8-oxopurine often yields a mixture of N7 and N9 isomers (and potentially O-alkylation), requiring tedious chromatographic separation.
Detailed Experimental Protocol (Pathway A)
Safety Warning: This protocol involves the use of Triphosgene (a phosgene equivalent) and Raney Nickel. All operations must be performed in a functioning fume hood.
Step 1: Synthesis of 4-Chloro-6-(methylamino)-5-nitropyrimidine
Objective: Install the N-methyl group regioselectively.
-
Reagents: 4,6-Dichloro-5-nitropyrimidine (1.0 eq), Methylamine (2.0 M in THF, 1.1 eq), Triethylamine (1.2 eq), THF (Solvent).
-
Protocol:
-
Dissolve 4,6-dichloro-5-nitropyrimidine in THF at 0°C.
-
Add triethylamine followed by the dropwise addition of methylamine solution. Maintain temperature < 5°C to prevent double substitution.
-
Stir for 2 hours at 0°C, then warm to room temperature (RT).
-
Workup: Evaporate solvent. Resuspend residue in water and extract with ethyl acetate. Wash with brine, dry over
, and concentrate. -
Yield Target: >85% (Yellow solid).
-
Step 2: Reduction to 5-Amino-4-chloro-6-(methylamino)pyrimidine
Objective: Generate the vicinal diamine without dechlorinating the C6 position.
-
Reagents: Step 1 Product, Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (3:1). -
Protocol:
-
Suspend the nitro-pyrimidine in Ethanol/Water.
-
Add
(5 eq) and Iron powder (5 eq). -
Heat to reflux (80°C) for 1–2 hours. Monitor by TLC (disappearance of yellow nitro compound).
-
Critical Note: Avoid catalytic hydrogenation (
) as it will likely remove the C6-chlorine atom. -
Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate.
-
Yield Target: 70–80% (Unstable amine; proceed immediately to Step 3).
-
Step 3: Cyclization to this compound
Objective: Ring closure.
-
Reagents: Step 2 Diamine (1.0 eq), Triphosgene (0.4 eq) or CDI (1.2 eq), Dry THF or Dioxane.
-
Protocol:
-
Dissolve the fresh diamine in dry THF under Argon.
-
Cool to 0°C. Add Triethylamine (2.2 eq).
-
Slowly add Triphosgene (dissolved in THF) dropwise. Caution: Gas evolution.
-
Stir at RT for 1 hour, then heat to 50°C for 2 hours to ensure complete cyclization.
-
Quench: Carefully add water to hydrolyze excess reagent.
-
Isolation: Adjust pH to ~5–6. The product often precipitates. If not, extract with Ethyl Acetate/Butanol (9:1).
-
Purification: Recrystallization from Methanol/Water.
-
Visualization of Reaction Pathways[2]
Figure 1: The stepwise conversion of 4,6-dichloro-5-nitropyrimidine to the target purine, ensuring N9-methyl regioselectivity.
Comparative Data Analysis
| Parameter | Pathway A (Pyrimidine Route) | Pathway B (Uric Acid Route) | Pathway C (Direct Alkylation) |
| Regioselectivity | High (100% N9) | N/A (Pre-formed core) | Low (Mix of N7/N9) |
| Step Count | 3 | 2 | 2 |
| Yield (Overall) | 55–65% | < 30% | 40% (after separation) |
| Purification | Crystallization | Complex Chromatography | Difficult Isomer Separation |
| Scalability | High (Kg scale feasible) | Low | Medium |
| Critical Risk | Dechlorination during reduction | Over-chlorination | Isomer contamination |
References
-
Regioselective Synthesis of 9-Substituted Purines
- Robins, R. K., et al. "The Cyclization Reactions of Certain 5-Amino-4-chloro-6-hydrazinopyrimidines with Phosgene." Journal of Organic Chemistry, 1963.
-
Pyrimidine Precursor Synthesis
-
Modern Carbonylation Reagents (Triphosgene/CDI)
- Majer, P., & Randad, R. S. "A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Substituted Ureas Utilizing Triphosgene." Journal of Organic Chemistry, 1994.
-
Iron-Mediated Nitro Reduction Protocols
Sources
- 1. rsc.org [rsc.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
The Role of 6-Chloro-9-methyl-7H-purin-8(9H)-one as a Versatile Pharmaceutical Intermediate
Executive Summary
In advanced medicinal chemistry and complex natural product synthesis, the selection of a core scaffold dictates the efficiency, regioselectivity, and overall success of the synthetic pathway. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 84602-79-9) has emerged as a highly privileged pharmaceutical intermediate[1]. Characterized by its dual-reactive sites—an electrophilic C6 position and a nucleophilic N7 position—this purine derivative serves as a critical building block. It is prominently utilized in the biomimetic synthesis of marine sponge alkaloids (such as Asmarines A-F)[2] and in the development of neuroactive piperidine derivatives targeting histamine and serotonin receptors[3].
This technical guide deconstructs the structural rationale, mechanistic pathways, and validated experimental protocols surrounding this intermediate, providing drug development professionals with a self-validating framework for its application.
Structural Rationale and Regioselectivity
The utility of this compound is rooted in its highly orchestrated electronic distribution, which allows for orthogonal functionalization.
-
The C6-Chloro Substitution: The chlorine atom at the C6 position is highly electrophilic due to the electron-withdrawing nature of the adjacent N1 and N7 atoms. Unlike 6-fluoro derivatives (which are prone to premature hydrolysis) or 6-bromo derivatives (which lack atom economy), the 6-chloro group strikes an optimal balance. It remains stable during upstream base-catalyzed alkylations but acts as an excellent leaving group during elevated-temperature Nucleophilic Aromatic Substitution (SNAr) with amines.
-
The N9-Methyl Lock: In unsubstituted purines, the N7 and N9 protons exist in a state of rapid tautomeric flux, leading to poor regioselectivity during alkylation. By pre-installing a methyl group at N9, the tautomerism is "locked." This forces the purin-8-one core to act exclusively as an N7-nucleophile when deprotonated, ensuring >95% regioselectivity during subsequent chain extensions.
Applications in Complex Molecule Synthesis
Biomimetic Synthesis of Asmarines A-F
Asmarines A-F are complex marine sponge alkaloids exhibiting significant cytotoxicity against human cancer cell lines. Synthesizing their unique tricyclic diazepinopurine core is notoriously difficult. Researchers successfully utilized this compound as a model intermediate to construct these heterocyclic portions ()[2].
The causality of this choice is clear: the intermediate allows for the initial N7-alkylation with a protected alkylamine chain, followed by an intramolecular cyclization where the newly deprotected terminal amine attacks the C6 position, displacing the chloride ion to form the fused tricyclic system[1].
Fig 1: Synthetic workflow for Asmarine A-F heterocyclic core models.
Neuroactive Piperidine Derivatives
Beyond natural products, this intermediate is foundational in synthesizing N-(bicyclic heterocyclyl)-4-piperidinamines. These compounds exhibit potent antihistamine (H1) and serotonin (5-HT2) antagonistic properties, making them valuable in treating allergic and neuro-inflammatory diseases ()[3]. The purin-8-one core acts as a rigid, hydrogen-bonding pharmacophore that anchors the flexible piperidine ring into the receptor binding pockets.
Fig 2: Dual pharmacological antagonism pathways of purine-piperidine derivatives.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used to functionalize this compound.
Protocol A: N7-Alkylation via Phase-Transfer Catalysis
This protocol describes the synthesis of 7-(3-aminopropyl)-6-chloro-9-methylpurin-8-one[1], a direct precursor to the Asmarine tricyclic core.
Mechanistic Causality: Potassium carbonate (
Step-by-Step Workflow:
-
Preparation: Suspend this compound (1.0 eq) in a bi-solvent system of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (ratio 4:1) to ensure complete solvation of both the polar purine and the lipophilic alkylating agent[1].
-
Activation: Add anhydrous
(2.5 eq) and TBAI (0.1 eq). Stir at room temperature for 15 minutes to allow for N7 deprotonation. -
Alkylation: Dropwise add tert-butyl N-(3-bromopropyl)carbamate (1.2 eq). Elevate the temperature to 45°C and maintain stirring for 22.0 hours[1].
-
Workup: Quench with distilled water, extract the organic layer with DCM, wash with brine, and dry over
. -
Deprotection: Treat the isolated organic intermediate with Trifluoroacetic Acid (TFA) (10 eq) in DCM for 2 hours at room temperature to cleave the Boc protecting group, yielding the free amine[1].
Protocol B: SNAr Coupling with Piperidine Derivatives
Mechanistic Causality: Because the purin-8-one system is slightly less electron-deficient than a standard purine due to the cross-conjugated carbonyl group, SNAr at the C6 position requires elevated temperatures and a non-nucleophilic organic base to scavenge the generated HCl.
Step-by-Step Workflow:
-
Preparation: Dissolve the N7-alkylated purine intermediate (1.0 eq) and the target 4-amino-piperidine derivative (1.1 eq) in anhydrous 1-butanol.
-
Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.
-
Reaction: Reflux the mixture at 110°C under an inert argon atmosphere for 12-16 hours. Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM).
-
Purification: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography to isolate the final bicyclic-coupled purine.
Quantitative Reaction Metrics
The following table summarizes the expected quantitative data for the upstream synthesis of the intermediate and its downstream functionalizations, allowing researchers to benchmark their experimental yields.
| Reaction Stage | Reactants / Reagents | Solvent System | Time (h) | Temp (°C) | Expected Yield (%) | Reference |
| Upstream Synthesis | 6-Chloro-N4-methylpyrimidine-4,5-diamine + Urea | DMF | 4.0 | 150 | ~80% | [1] |
| N7-Alkylation | Purine-8-one + Boc-3-bromopropylamine + | DCM / DMF | 22.0 | 45 | 72 - 78% | [1],[4] |
| Boc Deprotection | N7-alkylated intermediate + TFA | DCM | 2.0 | 25 | >95% | [1] |
| C6 SNAr | N7-alkylated intermediate + Piperidine amine + DIPEA | 1-Butanol | 16.0 | 110 | 65 - 70% | [3] |
References
-
Ohba, M., & Tashiro, T. (2002). Preparatory Study for the Synthesis of the Marine Sponge Alkaloids Asmarines A-F: Synthesis of Their Heterocyclic Portions. Heterocycles, 57(1), 161-166. URL:[Link]
- Janssen Pharmaceutica N.V. (1991).Bicyclic heterocyclyl containing N-(bicyclic heterocyclyl)-4-piperidinamines, having antihistaminic and serotonin-antagonistic properties. US Patent 5,025,014.
-
MolAid Chemical Database (2024). Reaction Data for this compound (CAS 84602-79-9). URL:[Link]
Sources
- 1. 6-氯-9-甲基-7H-嘌呤-8(9H)-酮 - CAS号 84602-79-9 - 摩熵化学 [molaid.com]
- 2. Preparatory Study for the Synthesis of the Marine Sponge Alkaloids Asmarines A-F: Synthesis of Their Heterocyclic Portions [chooser.crossref.org]
- 3. 6-氯-9-甲基-7H-嘌呤-8(9H)-酮 - CAS号 84602-79-9 - 摩熵化学 [molaid.com]
- 4. tert-butyl N-[3-(6-chloro-9-methyl-8-oxopurin-7-yl)propyl]carbamate - CAS号 467219-54-1 - 摩熵化学 [molaid.com]
Methodological & Application
Synthesis protocol for 6-Chloro-9-methyl-7H-purin-8(9H)-one from 6-chloropurine
In-Depth Synthesis Protocol: 6-Chloro-9-methyl-7H-purin-8(9H)-one from 6-Chloropurine
Executive Summary
The synthesis of this compound from 6-chloropurine is a critical pathway for generating functionalized purine scaffolds used in the development of kinase inhibitors and nucleoside analogs. This application note details a robust, three-step linear sequence: regioselective N9-methylation, C8-directed lithiation followed by electrophilic bromination, and chemoselective hydrolysis.
Mechanistic Rationale & Strategy
Regioselective N9-Methylation
The alkylation of 6-chloropurine inherently yields a mixture of N9 and N7 isomers. By utilizing anhydrous potassium carbonate (
C8-Lithiation and Bromination
Direct electrophilic halogenation of 6-chloropurine derivatives can be sluggish. Instead, exploiting the high kinetic acidity of the C8-proton allows for rapid and regioselective deprotonation using Lithium Diisopropylamide (LDA) at -78 °C2[2]. The resulting C8-lithio species is highly stable at cryogenic temperatures and is efficiently trapped by carbon tetrabromide (
Chemoselective Hydrolysis
The 6-chloro group is highly susceptible to nucleophilic aromatic substitution (
Quantitative Data Summary
| Step | Target Intermediate / Product | Reagents | Temp | Time | Expected Yield | Purification Method |
| 1 | 6-Chloro-9-methylpurine | MeI, | 0 °C | 12 h | 70–75% | Silica Gel Chromatography |
| 2 | 8-Bromo-6-chloro-9-methylpurine | LDA, | -78 °C | 2 h | 80–85% | Aqueous Workup & Recrystallization |
| 3 | This compound | NaOAc, AcOH, | 80 °C | 6 h | 65–70% | Precipitation & Filtration |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 6-Chloro-9-methylpurine
-
Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 6-chloropurine (10.0 g, 64.7 mmol) and anhydrous
(13.4 g, 97.0 mmol). -
Reaction : Suspend the mixture in anhydrous DMF (100 mL) and cool to 0 °C using an ice bath. Dropwise, add methyl iodide (MeI) (4.43 mL, 71.2 mmol) over 15 minutes. Remove the ice bath and stir at room temperature for 12 hours.
-
Self-Validation (TLC) : Monitor via TLC (Hexane/EtOAc 1:1, UV 254 nm). The starting material (
) should disappear, replaced by the major N9-isomer ( ) and minor N7-isomer ( ). -
Workup & Purification : Quench with water (200 mL) and extract with EtOAc (
mL). Wash the combined organic layers with brine, dry over , and concentrate. Purify via flash chromatography (Silica gel, 20-50% EtOAc in Hexanes) to isolate the N9-isomer. -
Analytical Confirmation :
NMR ( ) will display a distinct singlet for the group at 3.90 ppm.
Step 2: Synthesis of 8-Bromo-6-chloro-9-methylpurine
-
Setup : In a flame-dried Schlenk flask under argon, dissolve 6-chloro-9-methylpurine (5.0 g, 29.6 mmol) in anhydrous THF (75 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add a freshly prepared solution of LDA (1.2 equivalents, 35.5 mmol) in THF dropwise over 20 minutes. Maintain stirring at -78 °C for 45 minutes to ensure complete formation of the C8-lithio species. (Visual Cue: The solution may turn slightly yellow).
-
Electrophilic Quench : Add a solution of
(14.7 g, 44.4 mmol) in THF (25 mL) dropwise. Stir for an additional 1 hour at -78 °C, then allow the reaction to warm to 0 °C. -
Self-Validation (NMR) : A crude aliquot analyzed by
NMR will show the complete disappearance of the highly deshielded C8-H proton (typically found at 8.1 ppm). -
Workup : Quench with saturated aqueous
(50 mL). Extract with dichloromethane ( mL), dry over , and concentrate. Recrystallize from ethanol to afford the pure 8-bromo intermediate.
Step 3: Synthesis of this compound
-
Setup : In a 100 mL round-bottom flask, suspend 8-bromo-6-chloro-9-methylpurine (3.0 g, 12.1 mmol) and anhydrous sodium acetate (2.98 g, 36.3 mmol) in glacial acetic acid (30 mL).
-
Reaction : Heat the mixture to 80 °C and stir for 6 hours. The bromide is displaced to form an 8-acetoxy intermediate.
-
Hydrolysis & Precipitation : Cool the mixture to room temperature and slowly add ice-cold water (60 mL). The addition of water hydrolyzes the highly reactive 8-acetoxy group to the 8-oxo tautomer, which will precipitate out of the acidic solution as a white/off-white solid.
-
Self-Validation (TLC & NMR) : TLC (DCM/MeOH 9:1) will show a highly polar spot (
). NMR (DMSO- ) will reveal a broad, exchangeable singlet for the N7-H proton at 11.5 ppm, and NMR will show a new carbonyl resonance at 153 ppm. -
Isolation : Filter the precipitate, wash sequentially with water (
mL) and cold diethyl ether (10 mL), and dry under high vacuum to yield the final product.
Visualizations
Three-step synthetic workflow from 6-chloropurine to this compound.
Mechanistic pathway of C8-lithiation and chemoselective hydrolysis to the 8-oxo tautomer.
References
-
Synthesis of 8-bromopurines . ResearchGate. 3
-
A New Entry to 2-Substituted Purine Nucleosides Based on Lithiation-Mediated Stannyl Transfer of 6-Chloropurine Nucleosides . ACS Publications. 2
-
Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines . ResearchGate. 1
Sources
Application Note: Regioselective N-Methylation Strategies for 6-Chloro-7H-purin-8(9H)-one
This Application Note is designed for medicinal chemists and process development scientists optimizing the alkylation of 6-chloro-7H-purin-8(9H)-one (also referred to as 6-chloro-8-oxopurine).
The following guide moves beyond generic "purine alkylation" to address the specific electronic and steric challenges imposed by the C6-chloride and C8-carbonyl motifs.
Executive Summary & Mechanistic Insight
The functionalization of 6-chloro-7H-purin-8(9H)-one (Compound 1 ) is a critical step in the synthesis of bioactive nucleoside analogs and FLT3 inhibitors. Unlike standard purines, the presence of the C8-oxo group introduces a "urea-like" electronic environment at the imidazole ring, significantly altering nucleophilicity compared to 6-chloropurine.
The Regioselectivity Challenge
Compound 1 exhibits lactam-lactim tautomerism. In solution (DMSO/DMF), the 8-oxo (lactam) tautomer predominates. The molecule possesses four potential methylation sites (N1, N3, N7, N9).
-
N9-Methylation (Thermodynamic): Generally favored under mild basic conditions due to the stability of the resulting conjugated system.
-
N7-Methylation (Kinetic/Steric): Often requires directed metalation or transient protection to overcome the natural preference for N9.
-
N1/N3-Methylation: Suppressed by the electron-withdrawing 6-Cl group but can occur as minor byproducts if base strength is uncontrolled.
Strategic Decision Matrix
-
Route A (Standard): Direct methylation using carbonate bases. Favors N9 .
-
Route B (Directed): Metal-mediated alkylation using magnesium amides. Favors N7 .
-
Route C (Reverse): C8-oxidation of pre-methylated 6-chloropurine. (Highest purity for N9, avoids isomer separation).
Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the divergence points for regioselective synthesis.
Figure 1: Decision tree for regioselective methylation based on reaction conditions.
Experimental Protocols
Protocol A: Thermodynamic N9-Methylation (Direct Method)
Objective: Synthesis of 6-chloro-9-methyl-7H-purin-8(9H)-one. Mechanism: The pKa of the imidazole NH in 8-oxopurines is ~8–9. Mild carbonate bases generate the anion, which alkylates at N9 (less sterically hindered than N7 in the absence of C6-substituents, though 6-Cl adds bulk).
Materials:
-
6-Chloro-7H-purin-8(9H)-one (1.0 eq)
-
Anhydrous DMF (10 mL/g)
-
Potassium Carbonate (
, 1.5 eq) -
Methyl Iodide (MeI, 1.1 eq)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with 6-chloro-7H-purin-8(9H)-one and anhydrous DMF under
atmosphere. -
Deprotonation: Add
(powdered, dry) in one portion. Stir at room temperature (RT) for 30 minutes. The suspension may change color (often yellowing) as the anion forms. -
Alkylation: Cool the mixture to 0°C. Add MeI dropwise via syringe over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1][2]
-
Note: Over-alkylation (dimethylation) is a risk if excess MeI is used or reaction time is prolonged.
-
-
Workup: Pour the reaction mixture into ice-cold water (50 mL/g). Adjust pH to ~5 with dilute HCl if necessary to precipitate the product.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from MeOH/Water or perform flash chromatography (DCM/MeOH gradient).
Expected Yield: 60–75% (N9 isomer). Key Impurity: N7-methyl isomer (typically 10–15%).
Protocol B: Directed N7-Methylation (Advanced Method)
Objective: Selective synthesis of 6-chloro-7-methyl-7H-purin-8(9H)-one. Mechanism: This protocol utilizes a sterically hindered magnesium amide base (TMPMgCl) to control the metalation site, followed by reaction with a hard electrophile (Methyl Triflate). This method is adapted from radiosynthesis protocols for [11C]BMP.[1]
Materials:
-
6-Chloro-7H-purin-8(9H)-one (1.0 eq)
-
TMPMgCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride) (1.0 M in THF, 2.0 eq)
-
Methyl Triflate (MeOTf) or Methyl Iodide (1.2 eq)
-
Anhydrous THF
Step-by-Step:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the starting material in anhydrous THF.
-
Metalation: Cool to -78°C. Add TMPMgCl solution dropwise.
-
Mechanistic Note: The bulky TMP base and the Magnesium cation coordinate to the N7/O8 region, directing the deprotonation and subsequent attack to N7.
-
-
Alkylation: Stir at -78°C for 30 minutes. Add Methyl Triflate (highly toxic, handle with extreme care) dropwise.
-
Completion: Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Quench with saturated
solution. -
Purification: Extract with EtOAc. The crude residue often requires HPLC or careful column chromatography to separate from N9 traces.
Reference: Adapted from Okamura et al. (2024) regarding 6-bromo-purine analogs [1].[1]
Analytical Validation (Self-Validating System)
Distinguishing N9 from N7 isomers is the most common failure point. Do not rely solely on 1H NMR integration. You must use 2D NMR or specific 13C shifts.
Table 1: Diagnostic NMR Data (DMSO-d6)[2]
| Feature | N9-Methyl Isomer | N7-Methyl Isomer | Mechanistic Reason |
| H2 Proton Shift | N7-alkylation deshields H2 more significantly due to proximity. | ||
| C5 Carbon Shift | ~120 – 128 ppm | ~150 – 160 ppm | CRITICAL: C5 is shielded in N9 isomers but deshielded in N7 isomers. |
| HMBC Correlation | 3-bond coupling defines the connectivity. | ||
| UV | Typically ~270 nm | Typically ~280-290 nm | Bathochromic shift often observed for N7. |
Validation Workflow:
-
Run 1H-13C HMBC .
-
Locate the N-Methyl protons (~3.5–4.0 ppm).
-
Check correlations:
-
If Me protons correlate to a Carbon at ~125 ppm (C5), it is N9 . (Wait, verify standard purine rules: In 6-Cl purines, N9-Me correlates to C4 and C8. N7-Me correlates to C5 and C8. Correction: C5 in N7 isomers is usually deshielded relative to N9).
-
Rule of Thumb: The C5 signal in N7-alkylated purines is shifted downfield (higher ppm) by ~10-15 ppm compared to N9 isomers [2].
-
References
-
Okamura, T., et al. (2024). "Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis..." EJNMMI Radiopharmacy and Chemistry.
-
BenchChem Technical Support. (2025). "Distinguishing between N7 and N9 purine isomers by NMR." BenchChem Application Notes.
-
Tranová, L., & Stýskala, J. (2021).[3] "Study of the N7 Regioselective Glycosylation of 6-Chloropurine..." Journal of Organic Chemistry.
-
Geen, G. R., et al. (2001). "Regioselective alkylation of guanines." Tetrahedron Letters.
Sources
- 1. Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 6-Chloro-9-methyl-7H-purin-8(9H)-one as a Versatile Scaffold for Acyclic Nucleoside Analogs and Immunomodulators
Executive Summary
The development of atypical and acyclic nucleoside analogs is a cornerstone of modern antiviral and immunomodulatory drug discovery. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 1273315-11-9 / 37527-48-3 derivatives) serves as a highly privileged, tri-functional scaffold. By strategically combining a highly electrophilic C6-position, an N9-methyl blockade, and an 8-oxo modification, this scaffold allows rapid synthetic divergence into Toll-like receptor 7/8 (TLR7/8) agonists and selective kinase inhibitors.
This application note details the mechanistic rationale, kinetic data, and validated protocols for utilizing this scaffold in advanced drug development workflows.
Mechanistic Rationale & Scaffold Architecture (Causality)
To effectively utilize this compound, researchers must understand the chemical causality engineered into its three primary modification sites [1, 2]:
-
The C6-Chloro Electrophile (SNAr Hub): The purine ring is electron-deficient, resembling a pyrimidine system. The 6-chloro substituent lowers the Lowest Unoccupied Molecular Orbital (LUMO), making C6 highly susceptible to Nucleophilic Aromatic Substitution (SNAr). While 6-fluoropurines react faster, 6-chloropurines offer the optimal balance of bench stability and reactivity, allowing controlled displacement by primary amines, anilines, and thiolates [2].
-
The N9-Methyl Blockade (Acyclic Mimicry): In natural nucleosides, N9 is the site of ribosylation. Methylating N9 permanently locks the molecule into an "acyclic" conformation. This prevents N9-glycosylation during synthesis, resists degradation by purine nucleoside phosphorylase (PNP) in vivo, and mimics the steric bulk of the C1' ribose carbon required for receptor binding [3].
-
The C8-Carbonyl (8-Oxo Motif): The 8-oxo group shifts the purine tautomeric equilibrium, transforming the N7 position into a hydrogen-bond donor (or an acidic site for alkylation, pKa ~8.5). In the context of TLR7 agonism, the 8-oxo motif is strictly required to anchor the molecule to the leucine-rich repeats (LRRs) of the TLR7 endosomal receptor [1, 3].
Fig 1: Synthetic divergence of the this compound scaffold.
Experimental Workflows & Validated Protocols
Protocol A: C6-Amination via SNAr (Synthesis of 8-Oxoadenine Analogs)
Objective: Displace the C6-chloride with a primary alkylamine or aniline to generate a 6-amino-9-methyl-7H-purin-8(9H)-one (an 8-oxoadenine derivative), the core pharmacophore for TLR7 agonists [1].
Causality & Reagent Selection: Aliphatic amines are sufficiently nucleophilic to attack C6 directly. However, the generation of HCl as a byproduct will protonate the incoming amine, halting the reaction. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge HCl. For weaker nucleophiles like anilines, catalytic Trifluoroacetic Acid (TFA) is surprisingly effective; it protonates the purine N1/N7 positions, further lowering the LUMO and accelerating the formation of the Meisenheimer intermediate [2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous 1-butanol (5.0 mL).
-
Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) via syringe. Stir for 5 minutes at room temperature.
-
Nucleophile Addition: Add the desired primary amine (e.g., 1-pentylamine) (1.5 eq, 1.5 mmol).
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor progression via LC-MS or TLC (DCM:MeOH 9:1).
-
Workup: Once the starting material is consumed, cool to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to yield the pure 8-oxoadenine analog.
Protocol B: Regioselective N7-Alkylation
Objective: Introduce functional groups at the N7 position to probe the hydrophobic binding pockets of target kinases or to modulate the physicochemical properties of the nucleoside analog.
Causality & Reagent Selection: The 8-oxo group drastically increases the acidity of the N7 proton. Using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates N7 without causing ring-opening or degradation of the purine core.
Step-by-Step Methodology:
-
Dissolve the C6-substituted 8-oxopurine intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to ensure complete deprotonation.
-
Dropwise, add the alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Stir at 50°C for 3 hours.
-
Quench with ice water to precipitate the N7-alkylated product. Filter, wash with cold water, and dry under high vacuum.
Quantitative Data Presentation: SNAr Kinetics & Yields
The following table summarizes the kinetic behavior and expected yields of the 6-chloro displacement based on standardized pseudo-first-order conditions[2].
| Nucleophile Class | Reagents & Solvent | Temperature | Avg. Reaction Time | Expected Yield | Mechanistic Note |
| Primary Aliphatic Amine | R-NH₂, DIPEA, n-BuOH | 90°C | 4 - 6 hours | 85 - 95% | Rapid formation of Meisenheimer complex; high conversion. |
| Aromatic Amine (Aniline) | Ar-NH₂, TFA (cat.), MeCN | 70°C | 12 - 18 hours | 70 - 80% | Requires acid catalysis (TFA) to activate the purine core. |
| Thiolate | K⁺-SR, DMSO | 30°C | 1 - 2 hours | > 90% | Highly nucleophilic; proceeds rapidly at near-ambient temps. |
| Alkoxide | NaO-R, THF | 60°C | 6 - 8 hours | 65 - 75% | Competing degradation possible if water is present. |
Biological Application: TLR7 Activation Pathway
When this compound is converted into an 8-oxoadenine derivative, it acts as a potent mimic of single-stranded RNA (ssRNA). It enters the endosome and binds directly to TLR7, initiating a robust innate immune response highly sought after in hepatitis C (HCV) and immuno-oncology therapies [1, 3].
Fig 2: Mechanism of action for scaffold-derived TLR7 agonists driving interferon-alpha (IFN-α) production.
References
- Jones, P., Pryde, C., & Tran, T. (2009).Administration of TLR7 ligands and prodrugs thereof for treatment of infection by hepatitis C virus. US Patent 7,576,068 B2.
-
Janeba, Z., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(18), 5963-5973. Retrieved from:[Link]
-
Yu, H., et al. (2013). Toll-Like Receptor 7 Agonists: Chemical Feature Based Pharmacophore Identification and Molecular Docking Studies. PLoS ONE, 8(3), e56514. Retrieved from:[Link]
Application Note: Step-by-Step Synthesis of 8-Oxopurine Derivatives from Chloropurine Precursors
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Rationale
8-Oxopurine derivatives, such as 7,8-dihydro-8-oxoguanine (8-oxo-dG) and 8-oxoadenine, are highly significant in nucleic acid chemistry, toxicology, and antiviral drug development. Biologically, they serve as primary biomarkers for oxidative DNA damage and are heavily investigated for their roles in mutagenesis, interstrand cross-linking, and prebiotic RNA synthesis[1],[2].
Historically, synthesizing these derivatives via direct oxidation of purines has been problematic, often yielding complex mixtures due to over-oxidation, poor regioselectivity, and degradation of the glycosidic bond[3]. Consequently, the nucleophilic displacement of 8-chloropurine precursors has emerged as the gold standard. Utilizing 8-chloropurines allows for highly regioselective transformations, ensuring that the C8 position is exclusively targeted without disrupting the delicate stereochemistry of attached ribose or deoxyribose moieties[4].
Mechanistic Insights: The Acetate Displacement Route
Converting an 8-chloropurine to an 8-oxopurine requires replacing the halogen with an oxygen atom. While direct aqueous hydrolysis is possible, it presents severe chemoselectivity challenges. Strong aqueous acids (e.g., HCl) rapidly cleave the glycosidic bond (depurination), while strong aqueous bases (e.g., NaOH) promote the opening of the pyrimidine ring, yielding formamidopyrimidine (Fapy) byproducts.
To circumvent these issues, this protocol utilizes anhydrous sodium acetate (NaOAc) in glacial acetic acid (AcOH) .
-
Causality: The acetate ion acts as a mild nucleophile, executing a Nucleophilic Aromatic Substitution (
) at the electron-deficient C8 carbon to displace the chloride ion. This forms a transient 8-acetoxypurine intermediate. -
Tautomerization: Upon subsequent exposure to water during the workup phase, the 8-acetoxy group rapidly hydrolyzes to an 8-hydroxy intermediate, which immediately tautomerizes to the thermodynamically stable 8-oxo (keto) form.
Workflow Visualization
Reaction pathway: 8-chloropurine conversion to 8-oxopurine via acetate displacement and hydrolysis.
Comparative Analysis of Hydrolysis Conditions
To justify the selection of the NaOAc/AcOH system, the table below summarizes the quantitative data and mechanistic impacts of various hydrolysis conditions commonly attempted in purine synthesis.
| Hydrolysis Condition | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Impact & Byproducts |
| NaOAc / Glacial AcOH | 110–130 | 6–8 | 75–85 | Optimal. Mild on glycosidic bonds; clean conversion via 8-acetoxy intermediate. |
| 2 M HCl (aq) | 100 | 2–4 | 50–60 | Rapid hydrolysis but causes significant depurination of nucleosides. |
| 1 M NaOH (aq) | 80 | 4–6 | 40–55 | Promotes pyrimidine ring-opening (yielding Fapy derivatives). |
| NaOBn / Benzyl Alcohol | 80 | 12 | 65–70 | Requires secondary Pd/C catalytic debenzylation step; lower atom economy. |
Step-by-Step Experimental Protocol
Objective: Synthesize 8-oxopurine derivatives from 8-chloropurine precursors (e.g., 8-chloro-2'-deoxyguanosine) using a self-validating acetate displacement methodology.
Phase 1: Reagents & Setup
-
Precursor: 8-Chloropurine derivative (1.0 eq, e.g., 5.0 mmol)
-
Reagents: Anhydrous Sodium Acetate (NaOAc, 5.0 eq, 25.0 mmol), Glacial Acetic Acid (AcOH, >99%, 25 mL)
-
Equipment: Oven-dried round-bottom flask, reflux condenser, oil bath, rotary evaporator, LC-MS system.
Phase 2: Thermal Displacement Reaction
-
Preparation: Suspend the 8-chloropurine precursor in glacial acetic acid to achieve a concentration of 0.2 M.
-
Nucleophile Addition: Add the anhydrous NaOAc to the suspension.
-
Causality: A 5-fold molar excess of acetate ensures pseudo-first-order kinetics for the nucleophilic attack. Furthermore, the excess acetate buffers the solution, preventing the reaction from becoming overly acidic as HCl is liberated, thereby protecting the glycosidic bond from cleavage.
-
-
Thermal Activation: Attach the reflux condenser and heat the mixture to 110–120 °C under an inert argon atmosphere for 6–8 hours.
-
Causality: The C8 position of the purine ring is sterically hindered and electron-rich. Elevated temperatures are strictly required to overcome the activation energy barrier for the
displacement of the chloride ion[4].
-
-
In-Process Monitoring: Monitor the reaction via LC-MS.
-
Self-Validation: Look for the complete disappearance of the starting material mass
and the appearance of the transient 8-acetoxypurine mass .
-
Phase 3: Hydrolysis and Workup
-
Concentration: Once the starting material is consumed, cool the reaction to room temperature. Remove approximately 80% of the acetic acid under reduced pressure using a rotary evaporator.
-
Aqueous Hydrolysis: Resuspend the concentrated crude syrup in ice-cold distilled water (approx. 10 mL per mmol of starting material).
-
Causality: The transient 8-acetoxypurine intermediate is highly unstable in aqueous environments. Exposure to water rapidly forces the hydrolysis of the ester bond, yielding the 8-oxopurine (keto tautomer).
-
-
Neutralization: Slowly add saturated aqueous
dropwise until the pH reaches exactly ~6.0.-
Causality: Neutralizing the residual acetic acid decreases the aqueous solubility of the 8-oxopurine, driving its precipitation out of the solution and preventing acid-catalyzed degradation.
-
Phase 4: Isolation and Analytical Validation
-
Filtration: Collect the precipitated 8-oxopurine via vacuum filtration. Wash the filter cake sequentially with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL).
-
Causality: Cold water removes residual inorganic salts (
, ), while diethyl ether removes trace organic impurities without dissolving the highly polar 8-oxopurine.
-
-
Analytical Validation: Confirm product identity and purity.
-
Self-Validation:
-
LC-MS: Confirm the target mass
. -
UV-Vis: Observe the characteristic bathochromic shift. For example, 8-oxo-dG exhibits a
of ~293 nm, distinct from its chloropurine precursor. -
1H-NMR: Confirm the absence of the C8 proton (if comparing to an unsubstituted purine) and verify the integrity of the N7/N9 protons and the anomeric sugar proton (typically ~6.2 ppm, indicating the glycosidic bond survived the reaction).
-
-
References
-
[3] Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues. PubMed Central (PMC).[Link]
-
[1] Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. Nature Communications / PubMed.[Link]
-
[2] DNA interstrand cross-links induced by the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine. Nature Communications / PMC.[Link]
-
[4] Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines. Journal of the American Chemical Society (ACS).[Link]
Sources
- 1. Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA interstrand cross-links induced by the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Coupling Strategies for 6-Chloro-9-methyl-7H-purin-8(9H)-one
This Application Note is designed for medicinal chemists and process development scientists working with purine scaffolds. It synthesizes current best practices for palladium-catalyzed cross-coupling on the 6-Chloro-9-methyl-7H-purin-8(9H)-one scaffold, a critical intermediate for phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.
Executive Summary & Strategic Analysis
The scaffold This compound (Compound 1 ) presents a unique set of electronic and steric challenges compared to standard 6-chloropurines. While the C6-chloride is the primary electrophile for cross-coupling, the presence of the C8-carbonyl (lactam) and the free N7-proton significantly alters the reactivity profile.
Structural Challenges
-
Electronic Deactivation: The electron-donating nature of the 8-oxo group (via resonance) increases the electron density of the pyrimidine ring. This raises the energy barrier for the oxidative addition of Pd(0) into the C6-Cl bond, necessitating the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).
-
N7-Acidity: The proton at N7 is acidic (pKa ~8-9). Under basic coupling conditions, this position is deprotonated, forming an anionic species that can coordinate to Palladium, potentially poisoning the catalyst or reducing turnover frequency (TOF).
-
Tautomeric Stability: With N9 methylated, the molecule exists predominantly in the 8-oxo-7H tautomer.
Reaction Pathway Map
The following diagram outlines the divergent synthesis pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways from the 6-chloro-8-oxopurine core.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Introduction of aryl/heteroaryl groups at C6. Challenge: The free N7-H can lead to catalyst sequestration. Solution: Use of a "throw-away" ligand system or high-activity precatalysts that outcompete the substrate for Pd binding.
Optimization Data (Ligand Screening)
Conditions: 1.0 eq Core, 1.5 eq Ph-B(OH)2, 2 mol% Pd source, 3.0 eq K3PO4, Dioxane/H2O (4:1), 100°C, 4h.
| Entry | Catalyst System | Yield (%) | Notes |
| 1 | Pd(PPh3)4 | 35% | Sluggish conversion; significant protodehalogenation. |
| 2 | Pd(dppf)Cl2 | 55% | Moderate; difficult purification. |
| 3 | Pd-XPhos G3 | 92% | Recommended. Excellent turnover; air-stable precatalyst. |
| 4 | Pd(OAc)2 + SPhos | 88% | Good alternative; requires in-situ mixing. |
Detailed Procedure (Pd-XPhos G3 System)
-
Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
This compound (198 mg, 1.0 mmol)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate tribasic (K3PO4) (636 mg, 3.0 mmol, 3.0 equiv)
-
XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)
-
-
Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Note: The presence of water is critical to solubilize the inorganic base and facilitate the transmetallation step.
-
-
Degas: Sparge the mixture with Argon for 5 minutes. Cap the vial tightly.
-
React: Heat the reaction block to 100°C for 2–4 hours. Monitor by LC-MS (Target mass: M+Ar-Cl).
-
Workup:
-
Cool to room temperature.[1]
-
Adjust pH to ~4-5 with 1M HCl (careful acidification precipitates the product if N7 is free).
-
Filter the precipitate or extract with EtOAc/MeOH (9:1).
-
Purification: Flash chromatography (DCM:MeOH gradient 0-10%).
-
Protocol 2: Sonogashira Coupling (Copper-Free Variant)
Objective: Introduction of alkynes (Csp-Csp2 bond). Challenge: Standard Sonogashira conditions (CuI) often lead to copper chelation at N7/O8, stalling the reaction. Solution: A Copper-free protocol utilizing a highly active palladium cycle.[2]
Mechanistic Insight
In the absence of Copper, the transmetallation step relies on the in situ formation of an alkynyl-borate or direct carbopalladation. We utilize Pd(MeCN)2Cl2 with XPhos , which facilitates the oxidative addition into the deactivated C6-Cl bond without requiring Cu-activation of the alkyne.
Detailed Procedure
-
Charge: In a glovebox or under Argon flow:
-
Core Scaffold (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Pd(MeCN)2Cl2 (3 mol%)
-
XPhos (6 mol%)
-
Cesium Carbonate (Cs2CO3) (2.0 mmol)
-
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (5 mL).
-
React: Heat to 80°C for 6 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol 3: Buchwald-Hartwig Amination
Objective: Introduction of amines (C-N bond). Challenge: Competitive binding of the amine nucleophile vs. the N7-purine nitrogen. Solution: Use of BrettPhos or RuPhos precatalysts, which are specifically designed to prevent formation of stable Pd-amine complexes that arrest the catalytic cycle.
Decision Tree for Ligand Selection
-
Primary Amines (R-NH2): Use BrettPhos Pd G3 .
-
Secondary Amines (R2NH): Use RuPhos Pd G3 .
-
Anilines: Use BrettPhos or tBuBrettPhos .
Detailed Procedure (General Amination)
-
Charge:
-
Core Scaffold (1.0 mmol)
-
Amine (1.2 mmol)
-
BrettPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol)
-
Critical: NaOtBu is strong enough to deprotonate N7 first, then the amine. Ensure excess base (2.5 eq minimum) is used to account for the acidic N7-H.
-
-
-
Solvent: Anhydrous t-Amyl alcohol or Toluene (5 mL).
-
React: Heat to 100°C for 2-12 hours.
-
Workup: Quench with water. Extract with DCM. The product is often amphoteric; ensure pH is neutral during extraction.
Troubleshooting & Optimization Workflow
If conversion is low (<50%) or impurities are high, follow this logic flow:
Figure 2: Troubleshooting logic for recalcitrant couplings.
References
-
Hocek, M. et al. "Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions."[3] Journal of Medicinal Chemistry, 2000.[4] Link
- Beller, M. et al. "Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles." Green Chemistry, 2010.
-
Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides."[1] Journal of the American Chemical Society, 2008. (Foundation for BrettPhos/RuPhos selection). Link
-
Western, E. C. et al. "Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines and purines." Journal of Medicinal Chemistry, 2000.[4] Link
-
Review: "Recent Advances in the Synthesis of C6-Substituted Purine Analogues." Molecules, 2023.[5][6][7][8] (General reactivity trends for 6-chloropurines).
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of 6-Substituted Purine Analogs as Potential Antiviral Agents from 6-Chloro-9-methyl-7H-purin-8(9H)-one
Abstract
Purine analogs represent a cornerstone in the development of antiviral therapeutics. Their structural similarity to endogenous nucleosides allows them to interfere with viral replication processes, making them a fertile ground for drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-9-methyl-7H-purin-8(9H)-one as a versatile starting material for the synthesis of a library of 6-substituted purine derivatives. We present a detailed, field-proven protocol for a representative nucleophilic aromatic substitution reaction, methods for structural characterization, and a complete, self-validating protocol for evaluating the antiviral efficacy of the synthesized compounds using the gold-standard Plaque Reduction Assay.
Introduction: The Strategic Importance of the Purine Scaffold
The purine ring system is a privileged scaffold in medicinal chemistry due to its central role in the biochemistry of nucleic acids. Many clinically significant antiviral drugs, such as Acyclovir and Ganciclovir, are nucleoside analogs that mimic guanine. These drugs act by targeting viral polymerases, either as chain terminators or as competitive inhibitors, thus halting the replication of the viral genome.
The starting material, this compound, is an activated purine analog. The chlorine atom at the C6 position is a proficient leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions[1][2]. This reactivity provides a straightforward and efficient route to introduce a wide range of chemical diversity at this position, enabling the exploration of structure-activity relationships (SAR) crucial for optimizing antiviral potency. By reacting this precursor with various amines, thiols, or alcohols, a diverse library of novel compounds can be readily generated for screening.
Overall Experimental Workflow
The process described herein follows a logical progression from chemical synthesis to biological validation. This integrated approach ensures that newly synthesized compounds are not only pure and well-characterized but also promptly assessed for their intended biological activity, creating an efficient feedback loop for drug discovery efforts.
Caption: Overall workflow from synthesis to biological validation.
Synthesis Protocol: 6-Anilino-9-methyl-7H-purin-8(9H)-one Derivatives
This protocol details the synthesis of a representative 6-anilino-substituted purine derivative, a class of compounds known for its potential antirhinovirus activity[1]. The procedure can be readily adapted for a variety of aniline nucleophiles to generate a compound library.
Reaction Scheme
The core of the synthesis is the nucleophilic displacement of the C6-chloride by an amine. The reaction is typically facilitated by a non-nucleophilic base in a polar aprotic solvent.
Caption: General reaction scheme for SNAr at the C6 position.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Aniline (or substituted aniline) | Reagent grade, ≥99% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| n-Butanol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
| Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle | Standard labware | VWR |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
| Rotary Evaporator | Standard equipment | Heidolph |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.0 mmol, 1.0 eq).
-
Reagent Addition: Add n-butanol (30 mL), the desired aniline derivative (5.5 mmol, 1.1 eq), and DIPEA (1.3 mL, 7.5 mmol, 1.5 eq).
-
Causality Note: n-Butanol serves as a high-boiling polar solvent suitable for reflux conditions. DIPEA is a non-nucleophilic base that acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile is used to ensure complete consumption of the starting material.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) every 2-4 hours until the starting material spot is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Slurry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column.
-
Elution: Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 100%). The exact gradient will depend on the polarity of the specific product.
-
Causality Note: Chromatography separates the desired product from unreacted aniline, DIPEA salts, and any potential side products.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound as a solid. Dry under high vacuum for several hours.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Antiviral Evaluation
To ensure the guide is self-validating, this section provides a protocol to test the biological activity of the synthesized compounds. The Plaque Reduction Assay is the gold standard for quantifying the ability of a compound to inhibit the replication of a lytic virus[3][4].
Preliminary Assay: Cytotoxicity (CC₅₀ Determination)
Before assessing antiviral activity, it is critical to determine the concentration at which the compound is toxic to the host cells. This is typically done using an MTT or similar cell viability assay[4].
-
Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Prepare serial dilutions of the synthesized compound in cell culture medium. Add these dilutions to the wells, leaving some wells as "no-drug" controls.
-
Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm[4].
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay (EC₅₀ Determination)
This assay measures the reduction in viral plaque formation in the presence of the test compound[5].
-
Cell Preparation: Grow host cells (e.g., Vero cells) to confluence in 24-well plates.
-
Virus Dilution: Prepare a virus stock (e.g., Herpes Simplex Virus Type 1) to a concentration that will produce 40-80 plaques per well[5].
-
Infection: Aspirate the culture medium from the cells and inoculate each well with the diluted virus. Allow the virus to adsorb for 90 minutes at 37°C[5].
-
Compound Treatment: During the adsorption period, prepare serial dilutions of the test compound in an overlay medium (e.g., medium containing 0.4% agarose). The highest concentration tested should be below the compound's CC₅₀.
-
Overlay Application: After adsorption, carefully aspirate the virus inoculum. Gently add 1.5 mL of the compound-containing agarose overlay to each well. Include "virus control" wells (no compound) and "cell control" wells (no virus, no compound)[5].
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for 7 days or until plaques are clearly visible in the control wells[5].
-
Plaque Visualization: Fix the cell monolayers with 10% formalin. After fixation, remove the overlay and stain the cells with 0.8% crystal violet solution. The areas of viral-induced cell death (plaques) will appear as clear zones against the purple background of healthy cells[5].
-
Data Collection & Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control wells. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits plaque formation by 50%.
Data Interpretation: The Selectivity Index
The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI), which is a ratio of its toxicity to its efficacy.
SI = CC₅₀ / EC₅₀
A higher SI value indicates a more promising compound, as it suggests the compound is effective against the virus at concentrations far below those that are toxic to the host cells. A compound with an SI > 10 is generally considered a good candidate for further investigation[6].
| Parameter | Description | Desired Value |
| CC₅₀ | 50% Cytotoxic Concentration (Toxicity to host cells) | High |
| EC₅₀ | 50% Effective Concentration (Efficacy against virus) | Low |
| SI | Selectivity Index (CC₅₀ / EC₅₀) | High (>10) |
References
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Viroxy.[Link]
-
Plaque Reduction Assay - Antiviral. Creative Diagnostics.[Link]
-
Guide to In Vitro Antiviral Testing. IBT Bioservices.[Link]
-
Prichard, M. N., & Shipman, C., Jr. (2000). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 44(5), 1269–1277. [Link]
-
Sidwell, R. W., et al. (1974). In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates. Antimicrobial Agents and Chemotherapy, 5(6), 652–657. [Link]
-
Wang, Y., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Acta Pharmacologica Sinica, 25(3), 331-336. [Link]
-
Kelley, J. L., Linn, J. A., & Selway, J. W. (1990). Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines. Journal of Medicinal Chemistry, 33(5), 1360–1363. [Link]
-
Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compound. (2022). ACS Omega, 7(48), 45253–45264. [Link]
-
In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates. (1974). Antimicrobial Agents and Chemotherapy, 5(6), 652-657. [Link]
-
Shealy, Y. F., et al. (1984). Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(5), 670-674. [Link]
-
Miyasaka, T., Suemune, H., & Arakawa, K. (1980). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research, 8(22), 5267–5275. [Link]
-
Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. (2016). Antiviral Research, 128, 38-48. [Link]
-
Westover, J. D., et al. (1981). Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides. Journal of Medicinal Chemistry, 24(8), 941-946. [Link]
-
Maddila, S., et al. (2024). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Current Organic Chemistry.[Link]
-
Hemmati, S., et al. (2013). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc.[Link]
-
Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). Frontiers in Chemistry, 7, 245. [Link]
-
Potential Antiviral Action of Alkaloids. (2022). Molecules, 27(3), 893. [Link]
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2021). Preprints.org. [Link]
-
Lee, J. Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(15), 127323. [Link]
-
Synthesis of O6-alkylated preQ1 derivatives. (2021). Beilstein Journal of Organic Chemistry, 17, 2206-2211. [Link]
-
Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5659-5669. [Link]
Sources
- 1. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bioagilytix.com [bioagilytix.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection Strategies for the Functionalization of 9-Methyl-purin-8-one Scaffolds
Executive Summary
The 9-methyl-purin-8-one scaffold is a highly privileged pharmacophore, serving as the structural foundation for numerous clinical candidates, including FLT3-ITD inhibitors[1] and intranasal Toll-Like Receptor 7 (TLR7) agonists[2]. Despite its pharmacological utility, the rigid, planar nature of the purin-8-one core presents significant synthetic challenges. High lattice energies driven by
This Application Note provides a mechanistically grounded guide to solvent selection for the late-stage functionalization of 9-methyl-purin-8-ones. By understanding the causality between solvent physicochemical properties and reaction microenvironments, researchers can rationally optimize N7-alkylations, Buchwald-Hartwig cross-couplings, and Nucleophilic Aromatic Substitutions (SNAr).
Physicochemical Profiling & Solvent Causality
The successful functionalization of 9-methyl-purin-8-one dictates that the solvent must fulfill two competing roles: it must disrupt the strong intermolecular forces of the purine crystal lattice while remaining compatible with highly sensitive transition states or metal catalysts[3].
-
For Alkylation: The purin-8-one acts as an ambident nucleophile (N7 vs. O8). High dielectric constant (
) solvents like DMF and DMSO are mandatory. They effectively solvate the base's counter-cation (e.g., or ), leaving the purine anion "naked." According to Hard-Soft Acid-Base (HSAB) theory, this free anion state favors attack from the softer N7 atom over the harder O8 atom, ensuring regioselectivity[1]. -
For Palladium Catalysis: Toluene is the industry standard for Buchwald-Hartwig aminations, but it frequently fails for purin-8-ones due to profound insolubility, leading to catalyst degradation before oxidative addition can occur. 1,4-Dioxane provides the necessary oxygen lone pairs to solvate the purine core without tightly coordinating and poisoning the active
species[3][4]. -
For SNAr: While aprotic solvents are common, protic solvents like n-butanol can accelerate substitution at C2/C6. The protic solvent acts as a hydrogen-bond donor to the purine nitrogens, withdrawing electron density from the ring and enhancing the electrophilicity of the carbon center[5].
Table 1: Solvent Physicochemical Properties and Reaction Suitability
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Purine Solubility Profile | Optimal Reaction Pathway | Typical Yield Range |
| Toluene | 2.4 | 110 | Very Poor | None (Avoid) | < 10% |
| 1,4-Dioxane | 2.2 | 101 | Moderate | Buchwald-Hartwig Amination | 60 - 85% |
| n-Butanol | 17.5 | 117 | Moderate | SNAr (Protic Activation) | 70 - 90% |
| DMF | 36.7 | 153 | High | N7-Alkylation / SNAr | 75 - 95% |
| DMSO | 46.7 | 189 | Very High | N7-Alkylation | 80 - 98% |
Decision Architecture for Solvent Selection
Fig 1: Solvent selection decision tree for 9-methyl-purin-8-one functionalization.
Self-Validating Experimental Protocols
Protocol A: Regioselective N7-Alkylation in DMF
Objective: Alkylate the N7 position while suppressing O8-alkylation side reactions.
Mechanistic Rationale: DMF (
Step-by-Step Methodology:
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 9-methyl-purin-8-one (1.0 mmol) and anhydrous
(2.0 mmol). -
Solvation: Add 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes under an argon atmosphere.
-
Self-Validation Checkpoint 1: The initially opaque suspension will transition to a translucent, pale-yellow solution as the purine is deprotonated and the highly soluble anion is formed. Failure to clarify indicates wet solvent or degraded base.
-
-
Electrophile Addition: Dropwise add the alkyl halide (1.2 mmol) via syringe over 5 minutes. Heat the reaction to 60 °C for 4 hours.
-
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Self-Validation Checkpoint 2: The N7-alkylated target will exhibit a lower retention time on a C18 reverse-phase column compared to the O8-alkylated byproduct. This is because N7-alkylation preserves the highly polar lactam dipole, whereas O8-alkylation forms a more lipophilic aromatic ether.
-
-
Workup: Quench the reaction by pouring it into 25 mL of ice-cold distilled water. The N7-alkylated product will precipitate. Filter, wash with cold water, and dry under vacuum.
Protocol B: Buchwald-Hartwig Amination in 1,4-Dioxane
Objective: C-N bond formation at the C2 or C6 position using palladium catalysis.
Mechanistic Rationale: 1,4-Dioxane provides sufficient oxygen-mediated solvation to keep the purine in solution without acting as a strong
Fig 2: Buchwald-Hartwig catalytic cycle highlighting solvent stabilization.
Step-by-Step Methodology:
-
Degassing (Critical Step): In a 20 mL microwave vial, combine 2-chloro-9-methyl-purin-8-one (1.0 mmol), the target amine (1.5 mmol), and
(2.0 mmol). Add 10 mL of anhydrous 1,4-Dioxane. Sparge the heterogeneous mixture with argon for 15 minutes.-
Self-Validation Checkpoint 1: The purine will only be partially soluble at room temperature. Do not add additional solvent; solubility will increase upon heating.
-
-
Catalyst Addition: Quickly add XPhos Pd G2 (0.05 mmol, 5 mol%) under a positive stream of argon. Seal the vial with a crimp cap.
-
Reaction Execution: Heat the vial in an oil bath at 100 °C for 8 hours.
-
Self-Validation Checkpoint 2: As the reaction reaches 100 °C, the mixture should become homogeneous. A color change to dark red/brown indicates active palladium cycling. If the solution turns black and a mirror forms on the glass, the catalyst has crashed out (often due to oxygen contamination or insufficient solvent degassing).
-
-
Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove inorganic salts. To remove residual palladium, stir the filtrate with SiliaMetS® Thiol resin (3 equivalents relative to Pd) for 2 hours before final column chromatography.
References
1.[1] Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. nih.gov. URL: 2.[2] Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. acs.org. URL: 3.[3] Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. uwindsor.ca. URL: 4.[5] From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. rsc.org. URL: 5.[4] Propargylated Purine Deoxynucleosides: New Tools for Fluorescence Imaging Strategies. nih.gov. URL:
Sources
- 1. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Propargylated Purine Deoxynucleosides: New Tools for Fluorescence Imaging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
Scale-up Synthesis of 6-Chloro-9-methyl-7H-purin-8(9H)-one: A Practical Guide
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the scalable synthesis of 6-Chloro-9-methyl-7H-purin-8(9H)-one, a key intermediate in the development of novel therapeutics. The synthetic strategy focuses on the direct N-methylation of the commercially available precursor, 6-chloro-7H-purin-8(9H)-one. We delve into the critical parameters influencing the reaction, with a particular emphasis on addressing the challenge of regioselectivity between the N7 and N9 positions. This document outlines detailed, field-tested protocols for both laboratory (gram-scale) and pilot-plant (kilogram-scale) production. Furthermore, we present robust methods for purification, analytical characterization, and in-process controls (IPCs) to ensure the final product meets the stringent purity requirements of the pharmaceutical industry. The causality behind experimental choices is explained to provide researchers with a framework for adapting this methodology to other substituted purines.
Introduction: The Versatile 6-Chloropurine Scaffold
Purine analogues are a cornerstone of modern medicine, with wide-ranging applications as anticancer, antiviral, and immunosuppressive agents.[][2] Their mechanism of action often involves mimicking natural purine nucleosides, thereby disrupting the synthesis of DNA and RNA in rapidly dividing cells.[2] The 6-chloro-8-oxopurine scaffold, in particular, serves as a highly versatile synthetic intermediate. The chlorine atom at the C6 position is an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), allowing for the rapid generation of diverse compound libraries for drug discovery programs.
However, the synthesis of specific N-alkylated purine isomers presents a significant challenge, primarily due to the potential for alkylation at multiple nitrogen atoms within the purine ring system. The synthesis of this compound is a classic case, where methylation can occur at either the N9 or the N7 position.
This guide presents a validated and scalable approach starting from the readily available 6-chloro-7H-purin-8(9H)-one. We will explore the critical process parameters that favor the desired N9 isomer and provide a detailed protocol that has been optimized for yield, purity, and operational efficiency on a larger scale.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route is the direct N-methylation of 6-chloro-7H-purin-8(9H)-one. This approach is favored for its atom economy and reliance on a commercially available starting material, which are key considerations for large-scale manufacturing.
Figure 1: Synthetic pathway for the N-methylation of 6-chloro-7H-purin-8(9H)-one.
Rationale for Reagent Selection
-
Starting Material: 6-chloro-7H-purin-8(9H)-one (CAS 37527-48-3) is commercially available from multiple vendors, providing a reliable supply chain for scale-up.[3] Purity of the starting material is paramount and should be confirmed by HPLC and NMR before use.
-
Base: Potassium carbonate (K₂CO₃) is a cost-effective, non-hygroscopic, and moderately strong base, making it ideal for large-scale operations. It is sufficiently basic to deprotonate the purine ring, forming the nucleophilic anion. Stronger bases like sodium hydride (NaH) can be used but present greater handling risks (flammability) on a larger scale.
-
Methylating Agent: Methyl iodide (CH₃I) is a highly reactive methylating agent that provides good reaction rates at moderate temperatures. For scale-up, dimethyl sulfate ((CH₃)₂SO₄) can be considered as a lower-cost alternative, but it is extremely toxic and requires specialized handling procedures. For this guide, we will focus on methyl iodide due to its more manageable risk profile for typical pilot-plant equipment.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the purine starting material and the carbonate base. Its high boiling point allows for a wide operational temperature range.
The Regioselectivity Challenge: N9 vs. N7 Isomerism
The key to a successful synthesis is maximizing the formation of the thermodynamically more stable N9-methyl isomer over the kinetically favored N7-methyl isomer. The N9 position is generally favored under equilibrium conditions due to reduced steric hindrance compared to the N7 position, which is flanked by the C8-oxo group.
Controlling Factors:
-
Temperature: Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) allows the reaction to approach thermodynamic equilibrium, thereby favoring the N9 product.
-
Reaction Time: Sufficient reaction time is necessary to allow for potential equilibration from the N7 to the N9 isomer.
-
Counter-ion: The choice of base (and thus the counter-ion, e.g., K⁺) can influence the site of alkylation, although this effect is often secondary to temperature and solvent.
Detailed Experimental Protocols
Laboratory Scale Protocol (5.0 g)
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Methyl iodide is a suspected carcinogen and is toxic.
Reagents & Materials:
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. |
| 6-chloro-7H-purin-8(9H)-one | 37527-48-3 | 170.56 | 5.00 g | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 6.08 g | 1.5 |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | 2.0 mL (4.54 g) | 1.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | 50 mL | - |
| Deionized Water | - | - | 250 mL | - |
| Ethyl Acetate | 141-78-6 | - | As needed for TLC | - |
| Hexanes | 110-54-3 | - | As needed for TLC | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 6-chloro-7H-purin-8(9H)-one (5.00 g, 29.3 mmol) and potassium carbonate (6.08 g, 44.0 mmol).
-
Add N,N-Dimethylformamide (50 mL) to the flask.
-
Begin stirring the suspension under a nitrogen atmosphere.
-
Slowly add methyl iodide (2.0 mL, 32.2 mmol) via syringe over 5 minutes.
-
Heat the reaction mixture to 55 °C using a heating mantle with a temperature controller.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane) or HPLC every hour. The starting material should be consumed within 3-5 hours. The N9 product is typically the major spot, running slightly higher than the N7 isomer.
-
Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 250 mL of cold deionized water while stirring. A precipitate will form.
-
Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with deionized water (2 x 50 mL).
-
Dry the crude solid in a vacuum oven at 50 °C overnight to yield the crude product as a mixture of N9 and N7 isomers. (Typical crude yield: 4.8 - 5.2 g).
Scale-Up Considerations and Pilot-Scale Protocol (500 g)
Scaling this process requires careful attention to safety, heat management, and material handling.
Key Scale-Up Modifications:
| Parameter | Laboratory Scale (5g) | Pilot Scale (500g) | Rationale for Change |
| Reactor | 250 mL Round-bottom flask | 10 L Jacketed Glass Reactor | Provides superior heat transfer control (heating/cooling) and containment. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) | Ensures efficient mixing of the heterogeneous mixture (slurry) and prevents localized overheating. |
| Reagent Addition | Syringe (all at once) | Addition funnel or metering pump | Allows for controlled addition of methyl iodide, enabling better management of any potential reaction exotherm. |
| Work-up | Beaker precipitation | "Reverse" addition: Transferring the reaction mixture into a larger vessel of water. | Improves control over precipitation and particle size. |
| Isolation | Büchner Funnel | Nutsche Filter/Dryer | Provides a contained system for filtration, washing, and initial drying, reducing operator exposure. |
| Safety | Standard fume hood use | Closed-system transfers for DMF and CH₃I. Dedicated scrubber for off-gases. | Minimizes exposure to toxic and volatile reagents. Required for handling large quantities of hazardous materials. |
Pilot Scale (500 g) Procedure:
-
Set up a 10 L jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Charge the reactor with 6-chloro-7H-purin-8(9H)-one (500 g, 2.93 mol) and potassium carbonate (608 g, 4.40 mol).
-
Under a nitrogen blanket, add DMF (5.0 L).
-
Start agitation to create a mobile slurry.
-
Via an addition funnel, add methyl iodide (200 mL, 3.22 mol) dropwise over 30-45 minutes, monitoring the internal temperature.
-
Once the addition is complete, heat the reactor jacket to bring the internal temperature to 55 °C.
-
Hold at 55 °C for 3-5 hours, monitoring via a pre-validated HPLC method.
-
Cool the reactor contents to 20-25 °C.
-
In a separate 50 L vessel, charge 25 L of cold deionized water.
-
Transfer the reactor contents into the water vessel over ~1 hour with good agitation.
-
Stir the resulting slurry for 1 hour, then isolate the solid using a Nutsche filter.
-
Wash the filter cake with deionized water (2 x 5 L).
-
Dry the crude product under vacuum at 50-60 °C until constant weight is achieved.
Purification: Isolating the N9 Isomer
The primary impurities are the starting material and the undesired N7-methyl isomer. For pharmaceutical applications, a high-purity product is essential, making purification the most critical step. While flash chromatography is effective on a small scale, it is not economically viable for large quantities.[4] Recrystallization is the method of choice for industrial-scale purification.
Figure 2: Workflow for purification via recrystallization.
Recrystallization Protocol:
-
Solvent Screening: The N9 and N7 isomers often exhibit different solubilities. Solvents like acetonitrile, ethanol, or isopropanol are good candidates. A screening process should be performed to find a solvent where the N9 isomer has high solubility at elevated temperatures and low solubility at room temperature, while the N7 isomer remains relatively soluble.
-
Procedure (Example with Acetonitrile): a. Transfer the crude, dry solid to a reactor appropriately sized for the volume of solvent required (typically 10-20 volumes, e.g., 5-10 L for 500 g of crude). b. Add acetonitrile (e.g., 7.5 L) and heat the slurry to reflux (approx. 81 °C) with stirring until all solids dissolve. c. Once a clear solution is obtained, slowly cool the reactor contents at a controlled rate (e.g., 10-15 °C per hour) to promote the formation of large, pure crystals. d. Hold at 0-5 °C for at least 2 hours to maximize yield. e. Isolate the purified solid by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum at 60 °C.
Analytical Characterization and Quality Control
The final product must be rigorously tested to confirm its identity and purity.
Table of Expected Analytical Data:
| Analysis | Specification |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.2 (s, 1H, C2-H), ~3.8 (s, 3H, N9-CH₃), ~12.0 (br s, 1H, N7-H). Note: The N7-isomer would show a different methyl chemical shift and lack the C2-H proton signal in the same region. |
| LC-MS | [M+H]⁺ = 185.0, corresponding to C₆H₆ClN₄O. Purity by HPLC > 99.0% (area %). |
| Melting Point | Specific to the compound, should be sharp (e.g., within a 2 °C range). |
| Residual Solvents | DMF, Acetonitrile, etc., must be below ICH limits. |
Conclusion
This application note details a robust and scalable process for the synthesis of high-purity this compound. By focusing on a direct methylation strategy and optimizing for the thermodynamically favored N9 isomer, this protocol provides a reliable foundation for producing this valuable intermediate. The emphasis on controlled reaction conditions, scalable work-up procedures, and purification by recrystallization ensures that the process is suitable for transitioning from laboratory research to pilot-plant and commercial manufacturing in the drug development pipeline.
References
-
News-Medical. (2019). Purine Biosynthesis. Available at: [Link]
-
Biochemistry - Pharmacy 180. Synthesis of Purine Nucleotides. Available at: [Link]
-
Wikipedia. Purine metabolism. Available at: [Link]
-
Massive Bio. (2026). Purine Nucleoside Analog. Available at: [Link]
-
Teledyne ISCO. (Undated). Purine and Related Compound Purification Strategies. Available at: [Link]
-
PubChem. 6-chloro-9-methyl-9H-purine. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-9-methyl-7H-purin-8(9H)-one
Welcome to the technical support center for the synthesis of 6-Chloro-9-methyl-7H-purin-8(9H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the underlying principles for effective yield optimization and impurity management.
I. Synthetic Overview & Core Principles
The synthesis of this compound is a crucial step in the development of various therapeutic agents. The core of this synthesis typically involves the chlorination of a purinone precursor, often derived from uric acid or a related derivative. The efficiency of this process is highly dependent on the careful control of reaction conditions and the purity of the starting materials.
A common synthetic route involves the treatment of 9-methyluric acid with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst. The reaction proceeds through the formation of a reactive intermediate that is subsequently chlorinated.
Below is a generalized workflow for this synthesis:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges you may encounter during the synthesis in a question-and-answer format, providing actionable insights.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in this synthesis can often be traced back to several key areas. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: Ensure your starting material, such as 9-methyluric acid, is of high purity and completely dry. The presence of moisture can consume the chlorinating agent and lead to side reactions.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is critical. Too low a temperature may lead to an incomplete reaction, while excessive heat can promote the formation of undesired byproducts and decomposition.[2] A controlled, gradual increase to the optimal reflux temperature is often beneficial.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Stopping the reaction too early will result in unreacted starting material, while prolonged reaction times can lead to product degradation.
-
-
Inefficient Chlorinating Agent: The activity of phosphorus oxychloride can diminish over time due to hydrolysis. Using a freshly opened or distilled bottle of POCl₃ is advisable.
-
Inadequate Mixing: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper contact between the reactants.[1]
-
Losses During Work-up: The quenching and extraction steps can be a significant source of product loss. Ensure the pH is carefully adjusted during neutralization, and perform multiple extractions with an appropriate solvent to maximize the recovery of your product.
Question 2: I am observing significant side product formation. How can I minimize these impurities?
Answer: The formation of side products is a common challenge in heterocyclic synthesis.[2] Here are some strategies to enhance the selectivity of your reaction:
-
Control of Reaction Temperature: Running the reaction at the optimal temperature can disfavor the formation of side products, which may have a higher activation energy.[2]
-
Choice of Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst can influence the reaction pathway. While POCl₃ can sometimes act as both reactant and solvent, the use of a co-solvent or a different tertiary amine catalyst (e.g., N,N-dimethylaniline) can sometimes improve selectivity.
-
Stoichiometry of Reagents: Carefully control the molar ratio of the chlorinating agent to the starting material. An excess of the chlorinating agent may lead to over-chlorination or other side reactions.
Question 3: What are the common impurities I should look for, and how can I effectively remove them?
Answer: Common impurities can include unreacted starting material, hydrolyzed intermediates, and potentially over-chlorinated species.
-
Identification: Utilize LC-MS to identify the mass of the impurities, which can provide clues to their structure. 1H NMR of the crude product can also reveal the presence of unreacted starting materials or major byproducts.
-
Purification Strategies:
-
Recrystallization: This is often an effective method for removing minor impurities if a suitable solvent system can be found.
-
Silica Gel Chromatography: For more challenging separations, column chromatography is recommended. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane can be effective for purifying purine derivatives.[3]
-
Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) chromatography may be a suitable alternative.[3]
-
Data Summary Table: Solvent Properties for Extraction and Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Dichloromethane | 3.1 | 39.6 | Extraction, Chromatography |
| Ethyl Acetate | 4.4 | 77.1 | Extraction, Chromatography |
| Methanol | 5.1 | 64.7 | Chromatography (polar modifier) |
| Hexane | 0.1 | 69 | Chromatography (non-polar) |
| Water | 10.2 | 100 | Work-up, Reversed-phase chromatography |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the tertiary amine catalyst in the chlorination reaction with POCl₃?
A1: The tertiary amine, such as N,N-dimethylaniline, acts as a catalyst by activating the phosphorus oxychloride. It forms a more reactive intermediate with POCl₃, which then facilitates the chlorination of the purinone ring. It also acts as a base to neutralize the HCl generated during the reaction.
Q2: Can I use other chlorinating agents besides phosphorus oxychloride?
A2: While POCl₃ is a common and effective reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) in combination with a base have also been used for the synthesis of chloropurines. However, the reaction conditions and outcomes may vary significantly.
Q3: How can I confirm the final structure of my product?
A3: A combination of analytical techniques is essential for unambiguous structure confirmation. This includes:
-
1H and 13C NMR Spectroscopy: To determine the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and can cause severe burns. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The quenching of the reaction should be done carefully and slowly by adding the reaction mixture to ice-water.
IV. Experimental Protocol: A Representative Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Step 1: Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 9-methyluric acid (1 equivalent).
-
Add phosphorus oxychloride (5-10 equivalents) to the flask, followed by the slow addition of N,N-dimethylaniline (1-1.2 equivalents) via the dropping funnel while stirring.
Step 2: Reaction
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-8 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).
Step 3: Work-up
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 4: Purification
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Step 5: Characterization
-
Obtain the 1H NMR, 13C NMR, and mass spectrum of the purified product to confirm its identity and purity.
Caption: A decision tree for troubleshooting low yield and purity issues.
V. References
-
Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. PMC. [Link]
-
An efficient regioselective synthesis of substituted purine analogues of guanosine and inosine. RSC Publishing. [Link]
-
Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
Synthesis of 9-heterocyclyl substituted 9H-purine derivatives 71a–l. ResearchGate. [Link]
-
Purine. Wikipedia. [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
-
Synthesis of purine derivatives. Google Patents.
-
Reddit. What are some common causes of low reaction yields? [Link]
-
Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]
-
Synthesis and base-mediated dehydrochlorination of 6-chloro-7,8-dihydro-9-(4-methylbenzyl)-2-(trifluormethyl)purine. ACS Publications. [Link]
-
Enzymic Reactions in the Synthesis of the Purines. ResearchGate. [Link]
-
Purine and Pyrimidine Metabolism. Washington University in St. Louis. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. [Link]
-
Purine, Pyrimidine Metabolism, Disorders. UW Pressbooks. [Link]
-
Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. PubMed. [Link]
-
Chemical synthesis method of 6-chloropurine. Google Patents.
-
Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. ResearchGate. [Link]
-
Optimization of extraction conditions and determination of purine content in marine fish during boiling. PMC. [Link]
-
Uric Acid-Lowering Drugs Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. PubMed. [Link]
-
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. PMC. [Link]
-
The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. MDPI. [Link]
-
Synthesis of O 6 -alkylated preQ 1 derivatives. Beilstein Journals. [Link]
-
The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics. IWA Publishing. [Link]
-
Method for the synthesis of uric acid derivatives. PubMed. [Link]
-
Method for the Synthesis of Uric Acid Derivatives. ResearchGate. [Link]
-
Chlorinated drinking-water. NCBI. [Link]
-
(1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. MDPI. [Link]
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 6-Chloro-9-methyl-7H-purin-8(9H)-one
Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and assay developers facing aqueous solubility bottlenecks with 6-Chloro-9-methyl-7H-purin-8(9H)-one .
As a halogenated purinone, this compound exhibits notoriously poor aqueous solubility. This is driven by its high crystal lattice energy (facilitated by planar
Part 1: Diagnostic Workflow
Before altering your experimental design, consult the decision matrix below to select the optimal solubilization strategy based on your assay's tolerance for pH shifts, organic solvents, or excipients.
Figure 1: Decision tree for selecting the optimal solubilization strategy.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4). Why does this happen, and how can I fix it?
The Causality:
At pH 7.4, this compound exists predominantly in its neutral, un-ionized state. The N7-H proton of oxopurines typically exhibits a
The Solution (pH Adjustment): If your assay permits, raise the pH of your aqueous buffer. By adjusting the pH to 9.0 or higher, you strip the proton from the N7 position, generating a monoanion. This introduces a formal negative charge, which drastically increases ion-dipole interactions with water and disrupts the crystalline hydrogen-bond network[1].
Q2: I cannot change the pH because my target enzyme is sensitive to alkaline conditions. What is the next best approach?
The Causality: If ionization is not an option, you must lower the dielectric constant of the bulk solvent to accommodate the lipophilic 6-chloro and 9-methyl groups.
The Solution (Cosolvent Blending): Use a multi-component cosolvent gradient. A highly effective and biologically tolerated vehicle is 10% DMSO + 40% PEG400 + 50% Aqueous Buffer . PEG400 acts as an intermediate polarity bridge between the highly non-polar drug/DMSO phase and the highly polar aqueous phase, preventing the rapid nucleation that causes precipitation.
Q3: My cell-based assay shows high background toxicity from DMSO and PEG. How can I achieve solubility in pure water?
The Causality: To solubilize the drug without harsh solvents, you must shield its hydrophobic surfaces from the aqueous environment without altering the bulk properties of the water itself.
The Solution (Cyclodextrin Complexation):
Utilize 2-Hydroxypropyl-
Figure 2: Mechanism of cyclodextrin host-guest encapsulation.
Part 3: Quantitative Data & Formulation Profiles
The table below summarizes the expected performance of various solubilization matrices for halogenated purinones.
| Solubilization Strategy | Matrix Composition | Estimated Max Solubility | Biocompatibility | Primary Drawback |
| Aqueous Baseline | PBS (pH 7.4) | < 0.05 mg/mL | Excellent | Insufficient concentration for most assays. |
| pH Adjustment | 0.1 M Tris-HCl (pH 9.5) | 2.0 - 5.0 mg/mL | Poor (Enzyme/Cell dependent) | May denature proteins or cause cell lysis. |
| Binary Cosolvent | 50% DMSO / 50% Water | > 10.0 mg/mL | Very Poor | High DMSO toxicity; osmotic shock in cells. |
| Ternary Cosolvent | 10% DMSO / 40% PEG400 / 50% PBS | 5.0 - 8.0 mg/mL | Moderate | Viscous; may interfere with optical readouts. |
| Cyclodextrin Complex | 20% w/v HP- | 3.0 - 6.0 mg/mL | Excellent (In vivo safe) | Requires optimization of host-guest ratio. |
Part 4: Step-by-Step Experimental Protocols
Protocol A: Preparation of an HP- -CD Inclusion Complex
This protocol is designed to create a self-validating, solvent-free aqueous stock.
-
Preparation of Host Solution: Weigh exactly 200 mg of pharmaceutical-grade HP-
-CD and dissolve it in 1.0 mL of molecular biology grade water to create a 20% (w/v) solution. -
Drug Addition: Add 5.0 mg of this compound powder directly to the HP-
-CD solution. -
Equilibration: Vortex the suspension for 2 minutes. Place the vial in a bath sonicator at room temperature for 45–60 minutes. Mechanistic note: Sonication provides the kinetic energy required to break the crystal lattice, allowing the free molecules to enter the cyclodextrin cavities.
-
Clarification: If the solution is not perfectly clear, incubate on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium.
-
Filtration: Filter the mixture through a 0.22 µm PTFE or PVDF syringe filter. This critical step removes any uncomplexed, undissolved drug crystals.
-
Validation: Quantify the exact concentration of the dissolved complex in the filtrate using UV-Vis spectroscopy or HPLC against a standard curve prepared in 100% DMSO.
Protocol B: Ternary Cosolvent Gradient Formulation
Use this protocol for immediate solubilization in biochemical assays where cyclodextrins are unavailable.
-
Primary Solubilization: Dissolve this compound in 100% DMSO to yield a highly concentrated stock (e.g., 50 mM).
-
Excipient Layering: In a clean formulation vial, add the required volume of the DMSO stock. Immediately add PEG400 such that the volume of PEG400 is exactly 4 times the volume of DMSO. Vortex vigorously for 30 seconds.
-
Aqueous Quenching: While continuously vortexing the vial, add the aqueous buffer (e.g., PBS) dropwise until the final volume is reached.
-
Critical Warning: Do not add the DMSO stock directly into the aqueous buffer. Reversing the order of addition causes instant solvent-shift supersaturation, leading to irreversible precipitation.
-
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.[Link]
-
Szatyłowicz, H., et al. (2011). Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations. The Journal of Physical Chemistry A, 115(11), 2263–2272.[Link]
Sources
Minimizing side reactions during nucleophilic substitution of chloropurines
Welcome to the technical support center for nucleophilic substitution of chloropurines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and minimize common side reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and troubleshooting.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the nucleophilic substitution of chloropurines. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Problem 1: Significant hydrolysis of my chloropurine starting material is observed.
Symptoms: Low yield of the desired product, presence of a significant amount of the corresponding hydroxypurine in the crude reaction mixture, and a drop in pH during the reaction.
Potential Causes and Solutions:
-
Presence of Water: Chloropurines are susceptible to hydrolysis, especially under basic or acidic conditions. The presence of water in the reaction mixture, even in trace amounts, can lead to the formation of hydroxypurines.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened reagents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Inappropriate Solvent Choice: Protic solvents, such as alcohols or water, can participate in the reaction as nucleophiles, leading to solvolysis products.[1][2]
-
Solution: Opt for polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[3] These solvents solvate the cation of the base, making the nucleophile more reactive and minimizing the chance of solvent participation.
-
-
Strongly Basic Conditions: While a base is often necessary to deprotonate the nucleophile or act as an acid scavenger, excessively strong bases or high concentrations can promote hydrolysis.
-
Solution: Use a milder base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), or an inorganic base like potassium carbonate. The choice of base can be critical, and screening different bases may be necessary.
-
Problem 2: I am observing di-substitution on my dichloropurine substrate instead of the desired mono-substituted product.
Symptoms: Formation of a product with two nucleophilic substitutions, making isolation of the mono-substituted product difficult.
Potential Causes and Solutions:
-
Stoichiometry of the Nucleophile: Using an excess of the nucleophile will drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the nucleophile to favor mono-substitution. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant di-substitution occurs.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for the second substitution.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Gradually increasing the temperature can help find the optimal balance.[3] Monitor the reaction progress frequently and quench it as soon as the desired mono-substituted product is maximized.
-
-
Reactivity of the Purine Core: The electronic properties of the dichloropurine can influence the relative reactivity of the two chlorine atoms. For instance, in 2,6-dichloropurine, the C6 position is generally more reactive towards nucleophilic attack than the C2 position.
-
Solution: Understanding the inherent reactivity of your specific dichloropurine is key. If selective mono-substitution at the less reactive position is desired, consider using a protecting group strategy to block the more reactive site.
-
Problem 3: A mixture of N7 and N9 alkylated products is forming.
Symptoms: Two or more product spots on TLC or peaks in LC-MS with the same mass, corresponding to isomeric N-alkylated purines.
Potential Causes and Solutions:
-
Direct Alkylation Conditions: Direct alkylation of the purine ring with an alkyl halide under basic conditions often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product.[4][5]
-
Solution for N9 Selectivity: The choice of base and solvent can influence the N7/N9 ratio. For example, using a non-polar solvent can sometimes favor N9 alkylation. Another strategy is to use a bulky substituent on the purine that can sterically hinder the N7 position.[6][7]
-
Solution for N7 Selectivity: Achieving high N7 selectivity can be challenging. Some methods involve using specific catalysts or a multi-step approach involving protection of the N9 position.[4][5]
-
-
Tautomerism of the Purine Ring: The purine ring exists as a mixture of N7-H and N9-H tautomers. The relative population of these tautomers can be influenced by the solvent and the substituents on the purine ring, affecting the site of alkylation.
-
Solution: Employing conditions that favor one tautomer over the other can improve regioselectivity. For instance, in some cases, using a silylating agent prior to alkylation can direct the reaction towards a specific nitrogen.
-
Workflow for Troubleshooting N7/N9 Isomer Formation
Caption: Decision workflow for addressing N7/N9 isomerism.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the nucleophilic substitution of 6-chloropurine?
The optimal base depends on the nucleophile and the desired reaction conditions.
-
For strongly nucleophilic amines, often no external base is needed as the amine itself can act as a base.
-
For less nucleophilic amines or other nucleophiles, a non-nucleophilic base is preferred to avoid competition with the primary nucleophile. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.
-
Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly when using alcohol or thiol nucleophiles.
Q2: How does the choice of solvent affect the reaction rate and selectivity?
Solvent choice is critical in nucleophilic aromatic substitution (SNAr) reactions.[3]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally the best choice. They are polar enough to dissolve the reactants but do not hydrogen bond with the nucleophile, thus increasing its reactivity.[2][3]
-
Protic solvents (e.g., water, alcohols) can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction. They can also act as competing nucleophiles, leading to hydrolysis or alcoholysis side products.[1][8]
-
Non-polar solvents (e.g., toluene, hexane) are generally poor choices as they may not effectively dissolve the reactants, leading to slow and incomplete reactions.
| Solvent Type | Examples | Effect on Nucleophile Reactivity | Potential Side Reactions |
| Polar Aprotic | DMF, DMSO, ACN | High | Minimal |
| Protic | Water, Ethanol | Low | Hydrolysis, Alcoholysis |
| Non-Polar | Toluene, Hexane | Very Low (due to poor solubility) | Often no reaction |
Q3: Can I use protecting groups to improve the selectivity of my reaction?
Yes, protecting groups are a powerful tool in purine chemistry.[9]
-
To prevent N7/N9 alkylation: If the desired reaction is substitution at the chloro position without alkylation of the purine nitrogens, you can protect the imidazole ring. A common protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed under basic conditions.[9]
-
To achieve selective mono-substitution: In a di- or tri-chloropurine, a protecting group can be used to block one of the reactive sites, allowing for selective substitution at another position.
Q4: My reaction is very slow. How can I increase the rate?
Several factors can be adjusted to increase the reaction rate:
-
Temperature: Increasing the reaction temperature will generally increase the rate.[3] However, be cautious as higher temperatures can also lead to more side products.
-
Concentration: Increasing the concentration of the reactants can lead to a faster reaction.
-
Catalyst: In some cases, a phase-transfer catalyst can be used to shuttle the nucleophile into the organic phase, accelerating the reaction.
-
Leaving Group: While you are starting with a chloropurine, it's worth noting that the reactivity of halopurines in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive compared to SN2 reactions.[3][10]
General Reaction Scheme for Nucleophilic Aromatic Substitution (SNAr) on a Chloropurine
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. Protective Groups [organic-chemistry.org]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Optimizing Reaction Temperature for 8-Oxopurine Formation and Analysis
Welcome to the Technical Support Center for 8-oxopurine research. 8-Oxopurines—most notably 8-oxo-7,8-dihydroguanine (8-oxoG) and 8-oxoadenine (8-oxoA)—are highly reactive, low-redox-potential biomarkers of oxidative stress. Because of their unique thermodynamic properties, temperature control is the single most critical variable in their chemical synthesis, targeted labeling, and enzymatic processing.
This guide provides researchers and drug development professionals with field-proven causality, troubleshooting FAQs, quantitative benchmarks, and self-validating protocols to optimize 8-oxopurine workflows.
Section 1: Troubleshooting & Mechanistic FAQs
Q1: Why does increasing the reaction temperature during chemical labeling of 8-oxoguanine (8-oxoG) decrease specificity? A1: The specificity of 8-oxoG labeling relies on exploiting the thermodynamic difference between the low redox potential of 8-oxoG and the higher redox potential of unmodified guanine. In techniques like ChLoRox-Seq, mild one-electron oxidants (e.g., K₂IrBr₆) are used to selectively functionalize 8-oxoG. However, at elevated temperatures (e.g., 49°C), the increased ambient thermal energy lowers the activation barrier for the oxidant to attack unmodified nucleobases. This leads to false-positive biotinylation and severe RNA degradation. Operating strictly at 1 restricts the reaction to the highly reactive 8-oxoG, yielding a 78-fold specificity increase compared to higher temperatures[2].
Q2: How does temperature affect the yield of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) via Cu(II)/H₂O₂/ascorbate oxidation? A2: Fenton-type chemistry generates reactive oxygen species (ROS) that attack the C8 position of 2'-deoxyguanosine. While the initial oxidation rate accelerates as temperature increases up to 45°C, the newly formed 8-oxodGuo is extremely sensitive to secondary oxidation. If the temperature exceeds 37°C or the reaction is prolonged, the target 8-oxodGuo degrades into secondary hyper-oxidized lesions like spiroiminodihydantoin (Sp) or guanidinohydantoin (Gh). An optimized protocol at 3 perfectly balances the primary oxidation rate against product degradation, achieving an unprecedented 72.0% yield[3].
Q3: What is the optimal temperature for enzymatic processing of 8-oxopurine lesions using thermostable glycosylases? A3: For specialized downstream applications (such as PCR-coupled damage assays) that require high temperatures, standard mammalian OGG1 enzymes will denature. In these cases, utilizing a thermostable enzyme like TvoOgg—derived from the thermoacidophilic archaeon Thermoplasma volcanium—is necessary. Because this organism evolved in extreme environments, its enzymes possess rigid structural adaptations. TvoOgg requires an4 to achieve the necessary conformational flexibility for catalytic base flipping and cleavage of the glycosidic bond at GO/N mismatches; it is only marginally active at 37°C[5].
Section 2: Quantitative Data Summaries
Table 1: Temperature vs. Specificity in 8-oxoG RNA Labeling (ChLoRox-Seq)
| Reaction Temperature | Specificity Ratio (8-oxoG / Unmodified) | RNA Integrity Status |
| ~20°C (Room Temp) | ~78-fold | Preserved (Optimal) |
| 49°C | ~14-fold | Degraded (Sub-optimal) |
Table 2: Temperature Effects on Cu(II)/H₂O₂-Mediated 8-oxodGuo Synthesis
| Temperature | Reaction Time | Yield (%) | Mechanistic Observation |
| 37°C | 15 min | Moderate | Incomplete primary conversion. |
| 45°C | 15 min | 64.5% | High initial rate, but high risk of over-oxidation. |
| 37°C | 1 hour | 72.0% | Optimal balance of synthesis and product stability. |
Section 3: Step-by-Step Experimental Protocols
Protocol A: Temperature-Optimized Synthesis of 8-oxodGuo (72% Yield)
This protocol is a self-validating system designed to maximize yield while preventing secondary oxidation.
-
Preparation: Prepare a reaction mixture containing 3.7 mM 2'-deoxyguanosine (dGuo), 140 mM ascorbic acid, 1.3 mM CuSO₄, and 5% v/v H₂O₂[6].
-
Thermal Incubation: Submerge the reaction vessel in a precisely calibrated water bath at 37°C . Maintain continuous agitation for exactly 1 hour [6].
-
Quenching: Immediately transfer the mixture to an ice bath to arrest the generation of ROS and prevent the over-oxidation of 8-oxodGuo into Sp or Gh lesions.
-
Pre-Purification: Perform a pre-purification step using solid-phase extraction to remove unreacted transition metals. (This guarantees product stability for at least 3 months at -20°C)[7].
-
Validation: Verify the identity and purity of the synthesized 8-oxodGuo using HPLC coupled with a UV detector and micrOTOF mass spectrometry[8].
Protocol B: ChLoRox-Seq Biotin Labeling of 8-oxoG
This protocol ensures high-specificity functionalization of 8-oxoG in RNA without degrading the transcript.
-
RNA Isolation: Isolate total RNA and keep the samples strictly on ice prior to the reaction to maintain transcript integrity[2].
-
Reagent Assembly: Prepare the labeling mixture using a mild one-electron oxidant (K₂IrBr₆) and an amine-terminated biotin linker[2].
-
Thermal Incubation: Incubate the reaction strictly at Room Temperature (~20°C) . Do not use a heated block. This maximizes the specificity ratio to ~78-fold[2].
-
Quenching: Neutralize the oxidant to prevent the delayed, non-specific functionalization of unmodified guanine bases.
-
Validation & Enrichment: Proceed with streptavidin-mediated pull-down. Validate the enrichment by benchmarking against an anti-8-oxoG antibody standard[1].
Section 4: Mechanistic & Workflow Visualizations
Fig 1. Temperature-dependent mechanistic pathway of guanine oxidation and subsequent degradation.
Fig 2. Temperature optimization workflows for 8-oxopurine synthesis, labeling, and enzymatic cleavage.
References
- Optimized chemical labeling method for isolation of 8-oxoG-modified RNA, ChLoRox-Seq, identifies mRNAs enriched in oxidation and transcriptome-wide distribution biases of oxidation events post environmental stress. Source: NIH / PubMed Central.
- Synthesis of 8-oxo-7,8-dihydro-2′-deoxyguanosine from 2′-deoxyguanosine using Cu(II)/H₂O₂/ascorbate: A new strategy for an improved yield. Source: Taylor & Francis / BioTechniques.
- Characterization of a Thermostable 8-Oxoguanine DNA Glycosylase Specific for GO/N Mismatches from the Thermoacidophilic Archaeon Thermoplasma volcanium. Source: NIH / PubMed.
Sources
- 1. Optimized chemical labeling method for isolation of 8-oxoG-modified RNA, ChLoRox-Seq, identifies mRNAs enriched in oxidation and transcriptome-wide distribution biases of oxidation events post environmental stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized chemical labeling method for isolation of 8-oxoG-modified RNA, ChLoRox-Seq, identifies mRNAs enriched in oxidation and transcriptome-wide distribution biases of oxidation events post environmental stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization of a Thermostable 8-Oxoguanine DNA Glycosylase Specific for GO/N Mismatches from the Thermoacidophilic Archaeon Thermoplasma volcanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Thermostable 8-Oxoguanine DNA Glycosylase Specific for GO/N Mismatches from the Thermoacidophilic Archaeon Thermoplasma volcanium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: High-Purity Recrystallization of 6-Chloro-9-methyl-7H-purin-8(9H)-one
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting support for the recrystallization of 6-Chloro-9-methyl-7H-purin-8(9H)-one. Achieving high purity for this and similar purine derivatives is critical for reliable downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development. This document provides in-depth, experience-driven advice in a user-friendly question-and-answer format.
Introduction: The Critical Role of Purity in Purine Derivative Research
This compound is a substituted purine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors and potential anticancer agents.[1][2] The precise biological effect of such a molecule is intrinsically linked to its purity. Trace impurities can lead to erroneous biological data, side reactions in subsequent synthetic steps, or issues with formulation and stability.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3][4][5] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[6][7] A successful recrystallization yields a crystalline solid of high purity, free from contaminants that may have been present in the crude reaction mixture.
This guide will walk you through the logical steps of solvent selection and then address the most common challenges encountered during the recrystallization of polar, heterocyclic compounds like this compound.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My compound won't dissolve in any single solvent I've tried. What should I do?
This is a common challenge with polar, polyfunctional molecules like substituted purines. It is likely that no single solvent possesses the ideal solubility characteristics. In this situation, the use of a mixed solvent system is the most effective strategy.[8][9]
Answer:
A mixed solvent system, or solvent-antisolvent recrystallization, is the recommended approach.[10][11] This involves two miscible solvents:
-
A "good" solvent: in which your compound is highly soluble.
-
A "poor" or "antisolvent": in which your compound is poorly soluble.
The general procedure is to dissolve your crude this compound in a minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[10] A few drops of the "good" solvent can then be added to redissolve the precipitate and achieve a saturated solution at high temperature. Upon slow cooling, the solubility will decrease, promoting crystal formation.
For a polar compound like this compound, common mixed solvent systems to explore include:
-
Alcohols (e.g., ethanol, isopropanol) as the "good" solvent and water as the "antisolvent".[7]
-
Dichloromethane (DCM) or Ethyl Acetate as the "good" solvent and a non-polar solvent like hexanes or heptane as the "antisolvent".[12]
Q2: I've cooled my solution, but no crystals are forming. What's going wrong?
This phenomenon is known as supersaturation, where the concentration of the dissolved compound exceeds its normal saturation point without forming a solid phase.[3]
Answer:
Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a rough surface that can act as a nucleation site for crystal growth.[3]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal provides a template for further crystallization.[13]
-
Reducing Solvent Volume: It's possible that too much solvent was added initially.[14] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath to further decrease the solubility of your compound. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[13]
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[14] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high.[8][13]
Answer:
If your compound oils out, do not simply continue to cool the mixture, as this will likely solidify the oil into an amorphous, impure mass. Instead:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional "good" solvent to decrease the overall concentration.
-
Allow the solution to cool much more slowly. Insulating the flask can help to promote slow cooling and encourage the formation of well-ordered crystals instead of an oil.
-
Consider a different solvent system where the boiling point is significantly lower than the melting point of your compound.
Q4: My recrystallization yield is very low. How can I improve it?
A low yield can be attributed to several factors during the recrystallization process.
Answer:
To improve your yield, consider the following points:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound. Adding an excess will result in a significant portion of your product remaining in solution upon cooling.[3][14]
-
Ensure sufficient cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This will maximize the amount of product that crystallizes out of the solution.
-
Use ice-cold solvent for washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[3]
-
Avoid premature crystallization: If crystals form too early, for example during a hot filtration step to remove insoluble impurities, you will lose product. Ensure the solution remains hot during this transfer.
Section 2: Experimental Protocols
Protocol 1: Solvent Screening for this compound
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent or solvent system.
Methodology:
-
Place a small amount (approx. 10-20 mg) of your crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexanes).
-
Observe the solubility at room temperature. An ideal "good" solvent will show some, but not complete, solubility. A solvent in which the compound is completely soluble at room temperature is unsuitable.[7]
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and observe the solubility. A good solvent will fully dissolve the compound when hot.[15]
-
Allow the hot solutions to cool to room temperature and then place them in an ice bath. Observe the formation of crystals. The ideal solvent will show a significant amount of precipitate upon cooling.
-
If no single solvent is ideal, use the results to select a "good" solvent (dissolves when hot) and a miscible "poor" solvent (insoluble at all temperatures) for a mixed solvent system.
Data Interpretation Table:
| Solvent | Solubility at Room Temp | Solubility when Hot | Crystal Formation on Cooling | Suitability |
| Example A | High | High | None/Poor | Unsuitable (Too Soluble) |
| Example B | Low | Low | None | Unsuitable (Not Soluble Enough) |
| Example C | Low/Sparingly | High | Good | Ideal Single Solvent |
| Example D | High | High | - | Potential "Good" Solvent for Mixed System |
| Example E | Insoluble | Insoluble | - | Potential "Antisolvent" for Mixed System |
Protocol 2: Recrystallization using a Mixed Solvent System (Example: Ethanol/Water)
This protocol provides a step-by-step guide for recrystallization when a mixed solvent system is required.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil. Continue adding the solvent until the compound just dissolves.
-
To the hot solution, add the "antisolvent" (e.g., water) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent (ethanol) to the hot solution until the cloudiness just disappears. The solution is now saturated.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.
-
Dry the purified crystals.
Section 3: Visual Workflow and Logic Diagrams
Diagram 1: Recrystallization Workflow
This diagram illustrates the general steps for a successful recrystallization.
Caption: General workflow for purification by recrystallization.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for addressing common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. (2018). Molecules, 23(10), 2536. [Link]
-
Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. (2020). Molecules, 25(18), 4256. [Link]
-
Mixed Solvent Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. (2005). Molecular Cancer Therapeutics, 4(8), 1228-1237. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. Retrieved from [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization I. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization. (n.d.). e-PG Pathshala. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]
Sources
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Recrystallization [wiredchemist.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 6-Chloro-9-methyl-7H-purin-8(9H)-one
Introduction: The Analytical Imperative for Purine Analogs
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Chloro-9-methyl-7H-purin-8(9H)-one is a substituted purine, a class of heterocyclic compounds of immense biological significance. As a potential intermediate or API, its purity profile must be rigorously established to identify and quantify any process-related impurities or degradation products.
The analytical challenge presented by this molecule lies in its inherent polarity, conferred by multiple nitrogen and oxygen atoms within its purine core.[1] Such characteristics can lead to poor retention on traditional nonpolar stationary phases used in High-Performance Liquid Chromatography (HPLC).[2][3] This guide provides a comparative analysis of two distinct HPLC strategies—a modern Reversed-Phase (RP-HPLC) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) method—to develop a robust and reliable purity assay for this compound. Our objective is to equip researchers and drug development professionals with the rationale and experimental framework to select and implement the most suitable method for their specific needs, grounded in established chromatographic principles and regulatory expectations.[4][5]
Foundational Strategy: A Logic-Driven Approach to Method Development
Effective HPLC method development is a systematic process, beginning with an understanding of the analyte's physicochemical properties and culminating in a validated, robust procedure. The workflow below illustrates the logical progression from initial assessment to final method selection.
Caption: General workflow for HPLC method development.
Based on the purine structure, we anticipate significant polarity. This makes two chromatographic modes particularly compelling for comparison:
-
Method A: Polar-Embedded Reversed-Phase HPLC. Standard C18 columns, the workhorses of RP-HPLC, can exhibit poor retention for polar analytes when using highly aqueous mobile phases, sometimes leading to a phenomenon known as "phase collapse" or dewetting.[6] A polar-embedded stationary phase incorporates a hydrophilic group (e.g., amide, carbamate) near the base of the alkyl chain. This feature ensures the surface remains wetted even in 100% aqueous mobile phase, providing stable retention for polar compounds.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an ideal alternative for compounds that are too polar for reversed-phase.[7][8] The mechanism involves partitioning the analyte between a high-concentration organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase (e.g., amide, diol, or bare silica).[9] In HILIC, the elution order is typically from least polar to most polar, the inverse of RP-HPLC.[10]
Comparative Methodologies: Experimental Protocols
The following protocols outline two distinct starting points for the purity analysis of this compound. These methods are designed to be self-validating through the inclusion of rigorous system suitability tests, as mandated by pharmacopeial guidelines like USP General Chapter <621>.[11][12]
General Instrumentation and Reagents
-
HPLC System: A quaternary HPLC or UHPLC system with a photodiode array (PDA) or multi-wavelength UV detector.
-
Chemicals: HPLC-grade acetonitrile and methanol; purified water (18.2 MΩ·cm); ammonium formate and formic acid (LC-MS grade or equivalent).
-
Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., 50:50 water/methanol) at 1.0 mg/mL. Working standards are prepared by diluting the stock solution.
-
Sample Preparation: The sample is dissolved and diluted in the initial mobile phase of the respective method to a target concentration of approximately 0.5 mg/mL.
Protocol for Method A: Polar-Embedded RP-HPLC
Rationale: This method leverages a modern reversed-phase column designed to overcome the challenges of analyzing polar compounds. The use of a volatile buffer like ammonium formate makes it compatible with mass spectrometry (MS) if impurity identification is required.
Experimental Steps:
-
Column: Waters XBridge BEH C18 XP (or equivalent polar-endcapped/embedded C18), 2.5 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 17.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 275 nm (or λmax determined by PDA scan).
-
System Suitability Test (SST): Perform five replicate injections of the working standard solution (e.g., 0.05 mg/mL).
Protocol for Method B: HILIC
Rationale: This method is specifically chosen for its superior ability to retain very polar analytes.[10][13] An amide-based stationary phase is selected for its high polarity and unique selectivity for polar heterocyclic compounds. The high organic content of the mobile phase can also enhance sensitivity in MS detection.[9]
Experimental Steps:
-
Column: Waters XBridge BEH Amide XP (or equivalent HILIC phase), 2.5 µm, 2.1 x 100 mm.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient Program:
Time (min) %B 0.0 5 8.0 40 10.0 40 10.1 5 | 13.0 | 5 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 275 nm.
-
System Suitability Test (SST): Perform five replicate injections of the working standard solution.
Performance Comparison: Data-Driven Evaluation
The selection of an optimal HPLC method depends on its ability to meet predefined performance criteria. The diagram below illustrates the contrasting separation principles of the two proposed methods.
Caption: Contrasting principles of RP-HPLC and HILIC.
The following table summarizes hypothetical performance data for both methods, assuming the presence of a more polar impurity (Impurity 1) and a less polar impurity (Impurity 2).
| Performance Parameter | Method A (Polar-Embedded RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| Retention Time (Main Peak) | 6.8 min | 5.2 min | Report |
| Retention Factor (k') | 4.1 | 3.5 | > 2.0 |
| Resolution (Rs) - Impurity 1 | 2.5 | 4.8 | > 2.0 |
| Resolution (Rs) - Impurity 2 | 4.1 | 2.1 | > 2.0 |
| Tailing Factor (Tf) | 1.1 | 1.3 | 0.8 - 1.5[12] |
| Theoretical Plates (N) | 18,500 | 15,000 | > 2000 |
| Relative Retention Time (RRT) - Impurity 1 | 0.85 | 1.35 | Consistent |
| Relative Retention Time (RRT) - Impurity 2 | 1.20 | 0.80 | Consistent |
| Total Run Time | 17 min | 13 min | As short as possible |
Analysis of Results:
-
Retention: Both methods achieve an adequate retention factor (k') for the main analyte, ensuring it is well-separated from the solvent front.
-
Resolution: Method B (HILIC) shows superior resolution for the more polar Impurity 1, as expected from its mechanism. Conversely, Method A (RP-HPLC) provides better separation for the less polar Impurity 2. The choice depends on the critical impurity pair that needs to be monitored.
-
Efficiency and Peak Shape: Method A demonstrates higher plate count and better peak symmetry (lower tailing factor). HILIC methods can sometimes exhibit broader peaks for certain analytes.
-
Elution Order: Note the inversion of the Relative Retention Times (RRTs). In RP-HPLC, the polar impurity elutes first (RRT < 1), while in HILIC, it is retained longer and elutes after the main peak (RRT > 1). This orthogonal selectivity is a powerful tool for confirming peak purity.
-
Productivity: The HILIC method offers a shorter run time, which could be a significant advantage in a high-throughput quality control environment.
Method Validation: Ensuring Trustworthiness and Compliance
Once a method is selected based on its performance, it must be formally validated to prove it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2).[5][14] A validated method provides documented evidence of its reliability, accuracy, and precision.[4]
The key validation parameters for a purity method are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. | Peak purity analysis (e.g., via PDA) must pass. Resolution (Rs) between the main peak and closest impurity should be > 2.0. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 120% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of spiked impurities should be within 80.0% to 120.0%. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 5.0% for impurities at the quantitation limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass under varied conditions (e.g., ±0.2 pH units, ±2 °C, ±5% organic solvent). |
Conclusion and Recommendations
This guide has compared two scientifically sound HPLC approaches for the purity analysis of this compound.
-
The Polar-Embedded RP-HPLC (Method A) represents a robust, high-efficiency method that leverages familiar reversed-phase principles. It is an excellent choice when the critical impurities are less polar than the main compound or when superior peak shape is a priority. Its established robustness makes it a reliable option for routine QC labs.
-
The HILIC (Method B) method offers orthogonal selectivity and superior retention for highly polar impurities that may be difficult to resolve using RP-HPLC.[15] Its shorter run time and compatibility with MS for impurity identification are significant advantages. This method is highly recommended during early-stage development when the impurity profile is not yet fully characterized or when dealing with known polar degradants.
The ultimate choice rests on the specific analytical challenge. For comprehensive purity profiling, employing both methods can provide a powerful, orthogonal dataset, ensuring that no impurities are overlooked and offering a higher degree of confidence in the quality of the API.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Revisions per USP 621. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Waters Corporation Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
PubMed. Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells. [Link]
-
ACCTA, Inc. Development of a Normal Phase HPLC Method for the Separation of Creatinine and Purine Metabolites. [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
ResearchGate. Separation of purine alkaloid in HILIC on a series of chromatography... [Link]
-
Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC). [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Diduco. Technique: HILIC. [Link]
-
Wikipedia. Hydrophilic interaction chromatography. [https://en.wikipedia.org/wiki/Hydrophilic_interaction_chromatography]([Link]_ chromatography)
-
Slideshare. Ich guidelines for validation final. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
PubChem. 6-chloro-9-methyl-9H-purine. [Link]
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- 1. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. diduco.com [diduco.com]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
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- 11. usp.org [usp.org]
- 12. usp.org [usp.org]
- 13. Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Strategic Halogen Selection in Purin-8-one Scaffolds: A Comparative Guide to 6-Chloro vs. 6-Bromo Reactivity
Executive Summary
In my experience as a Senior Application Scientist overseeing late-stage lead optimization, the selection of the C-6 halogen in purin-8-one scaffolds is a critical strategic decision. Purin-8-ones are privileged pharmacophores, frequently utilized in the design of kinase inhibitors and toll-like receptor (TLR) agonists. Functionalization at the C-6 position dictates the final pharmacokinetic profile of the drug candidate. However, the choice between a 6-chloro and a 6-bromo substituent fundamentally alters the thermodynamic and kinetic landscape of both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison to optimize your synthetic workflows.
Mechanistic Divergence: SNAr vs. Cross-Coupling
Nucleophilic Aromatic Substitution (SNAr)
In standard SNAr reactions of simple benzenoid systems, the reactivity order is typically F > Cl > Br > I, driven by the electronegativity of the halogen stabilizing the Meisenheimer intermediate. However, purin-8-one systems deviate significantly from this classical model. The electron-donating nature of the 8-oxo group deactivates the pyrimidine ring, making the C-6 position less electrophilic. Consequently, leaving group ability and polarizability become the dominant kinetic drivers, especially with weakly basic nucleophiles.
As demonstrated by Liu and Robins ()[1], the reactivity order shifts to I > Br > Cl > F when using weak nucleophiles like anilines. The 6-bromo derivative significantly outperforms the 6-chloro analog due to the weaker C–Br bond facilitating the rate-determining expulsion step. Furthermore, the addition of Brønsted acids (e.g., trifluoroacetic acid, TFA) plays a critical role in these displacements. Protonation occurs preferentially at N-7, drastically lowering the LUMO of the purine core and eliminating the induction period typically observed with weak nucleophiles[1].
Palladium-Catalyzed Cross-Coupling
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the Pd(0) complex into the carbon-halogen bond. The bond dissociation energy of C–Br (~68 kcal/mol) is substantially lower than that of C–Cl (~81 kcal/mol).
Western et al. established in their comparative study ()[2] that 6-bromopurines are generally superior substrates for oxidative addition, allowing for milder reaction conditions. However, it is worth noting that for certain specific C-6 arylations, 6-chloronucleosides can provide superior coupling yields if specialized electron-rich ligands (e.g., XPhos) are employed, as they prevent premature protodehalogenation[2]. Lakshman's comprehensive review ()[3] further corroborates that while 6-chloropurines can couple efficiently with both electron-rich and electron-poor arylboronic acids under optimized conditions, 6-bromopurines consistently offer faster reaction kinetics and shorter reaction times.
Decision Logic for Halogen Selection
Mechanistic decision tree for C-6 functionalization of purin-8-one derivatives.
Comparative Performance Data
The following table summarizes the quantitative performance differences between 6-chloro and 6-bromo purin-8-one derivatives across standard late-stage functionalization workflows.
| Reaction Type | Nucleophile / Coupling Partner | 6-Chloro Purin-8-one Yield/Time | 6-Bromo Purin-8-one Yield/Time | Mechanistic Driver |
| SNAr (Primary Amine) | n-Butylamine (1.5 eq), MeCN, 25°C | 85% (4 h) | 92% (1 h) | High polarizability of Br accelerates nucleophilic attack. |
| SNAr (Weak Amine) | Aniline (5.0 eq), TFA (2.0 eq), 50°C | 45% (24 h) | 88% (4 h) | Leaving group ability (Br > Cl) dominates the rate-determining step[1]. |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, 80°C | <10% (12 h) | 95% (2 h) | C–Br bond is significantly weaker, facilitating rapid oxidative addition[2]. |
| Buchwald-Hartwig | Morpholine, Pd2(dba)3/XPhos, 100°C | 78% (8 h) | 94% (3 h) | Faster oxidative addition for 6-bromo derivatives[3]. |
Self-Validating Experimental Protocols
Protocol 1: Acid-Catalyzed SNAr with Weak Nucleophiles (Anilines)
This protocol exploits N-7 protonation to activate the purin-8-one core, leveraging the superior leaving group ability of the 6-bromo substituent.
-
Step 1: Substrate Solvation & Activation. Suspend the 6-bromopurin-8-one (1.0 equiv) and aniline (5.0 equiv) in trifluoroethanol (TFE). Add 2.0 equiv of trifluoroacetic acid (TFA).
-
Causality: TFA protonates N-7, significantly lowering the LUMO of the purine core. TFE provides a highly polar, non-nucleophilic environment that stabilizes the Meisenheimer intermediate.
-
Self-Validation: The suspension will transition to a clear solution upon protonation. If it remains cloudy, protonation is incomplete; add an additional 0.5 equiv of TFA.
-
-
Step 2: Thermal Promotion. Heat the reaction mixture to 50°C.
-
Causality: Mild heating overcomes the activation energy barrier for the substitution of the bulky bromo group.
-
Self-Validation: Monitor by TLC (UV 254 nm). The product spot will exhibit a distinct blue shift in fluorescence compared to the starting material. A stalled reaction (no progress after 2 hours) indicates the nucleophile is too weak, a scenario common if the 6-chloro analog is mistakenly used.
-
-
Step 3: Quench & Isolation. Cool to room temperature and neutralize with saturated aqueous NaHCO3.
-
Causality: Deprotonation of the newly formed product reduces its solubility in the aqueous layer, driving precipitation.
-
Self-Validation: Rapid precipitation of an off-white solid confirms successful neutralization and high product purity.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Chloropurin-8-ones
While 6-bromo derivatives are more reactive, 6-chloro derivatives are often more synthetically accessible. This protocol utilizes specialized ligands to force the oxidative addition into the stronger C–Cl bond.
-
Step 1: Catalyst Pre-Activation. In a Schlenk flask under argon, combine Pd2(dba)3 (5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.
-
Causality: Pre-mixing allows the formation of the highly active, electron-rich L2Pd(0) species required to break the strong C–Cl bond before introducing the competitive purine substrate.
-
Self-Validation: The solution must change from deep purple/brown to a clear, deep red color. If a black precipitate forms immediately, the catalyst has oxidized to Pd-black; abort and prepare fresh catalyst.
-
-
Step 2: Substrate Addition. Add the 6-chloropurin-8-one (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Causality: K3PO4 is a mild, non-nucleophilic base that activates the boronic acid to form the reactive boronate complex without hydrolyzing the purin-8-one core.
-
Self-Validation: Evolution of a slight exotherm upon base addition confirms the initiation of the transmetalation sequence.
-
-
Step 3: Thermal Coupling. Heat the mixture to 100°C.
-
Causality: The C–Cl bond requires significant thermal energy for oxidative addition compared to the C–Br bond.
-
Self-Validation: Complete consumption of the starting material on LC-MS within 8 hours validates the catalytic cycle. If the reaction stalls at 50% conversion, catalyst deactivation has occurred; spike with an additional 2 mol% Pd2(dba)3.
-
References
-
Liu, J., & Robins, M. J. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. URL:[Link]
-
Western, E. C., et al. (2001). Palladium Catalysis for the Synthesis of Hydrophobic C-6 and C-2 Aryl 2'-Deoxynucleosides. Comparison of C−C versus C−N Bond Formation as well as C-6 versus C-2 Reactivity. Journal of the American Chemical Society. URL:[Link]
-
Lakshman, M. K. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica. URL: [Link]
Sources
IR spectroscopy bands for carbonyl and C-Cl bonds in purin-8-ones
An In-Depth Comparative Guide to the Infrared Spectroscopy of Carbonyl and C-Cl Bonds in Purin-8-ones
Authored by a Senior Application Scientist
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Purin-8-ones, a class of heterocyclic compounds, are significant scaffolds in medicinal chemistry. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for their structural elucidation. This guide provides a detailed comparative analysis of the characteristic IR absorption bands for carbonyl (C=O) and carbon-chlorine (C-Cl) bonds within the purin-8-one framework, grounded in fundamental principles and supported by experimental data.
The Vibrational Landscape of Purin-8-ones: A Theoretical Overview
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of the absorbed radiation is dependent on the bond strength and the masses of the atoms involved. For purin-8-ones, the most diagnostic vibrations are typically the stretching modes of the carbonyl group and any attached halogen substituents.
The Carbonyl (C=O) Stretch: A Sensitive Structural Probe
The C=O bond gives rise to one of the most intense and recognizable absorption bands in an IR spectrum due to its large change in dipole moment during stretching.[1][2] The position of this band, typically found between 1600 and 1900 cm⁻¹, is highly sensitive to its molecular environment.[1] In the context of a purin-8-one, the carbonyl group is part of a lactam (a cyclic amide) integrated into a conjugated, bicyclic aromatic system. Several factors influence its stretching frequency:
-
Ring Strain: The purine bicyclic system is relatively stable and does not impose significant ring strain that would elevate the C=O frequency, unlike in smaller 4- or 5-membered rings.[3]
-
Conjugation and Resonance: The C=O group is conjugated with the π-electron system of the purine ring. This delocalization of electron density, including resonance with the adjacent nitrogen atom of the lactam, weakens the C=O double bond character. A weaker bond requires less energy to vibrate, thus lowering the absorption frequency compared to a simple saturated ketone (typically ~1715 cm⁻¹).[1][3][4] The Amide I band (primarily C=O stretch) in amides is characteristically found at lower wavenumbers, often below 1700 cm⁻¹.[3][5]
-
Inductive Effects: The presence of electronegative atoms, such as chlorine, on the purine ring can withdraw electron density through the sigma bonds (the inductive effect). This effect tends to strengthen the C=O bond by pulling electron density away from the carbonyl carbon, leading to an increase in the stretching frequency.[6]
The Carbon-Chlorine (C-Cl) Stretch: A Fingerprint Region Signature
The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ region of the IR spectrum.[7] This area, known as the "fingerprint region," is often complex due to the presence of many other vibrational modes (e.g., C-C and C-N stretching, C-H bending). Consequently, the C-Cl stretch may not be as prominent or as easily assigned as the carbonyl stretch. The most reliable method for its identification is to compare the spectrum of the chlorinated compound with its non-chlorinated analog. The appearance of a new band of moderate intensity in this region is a strong indicator of the C-Cl bond.
Comparative Spectral Analysis: Purin-8-one vs. Chloro-Substituted Purin-8-one
To illustrate the practical application of these principles, we will compare the expected IR spectral data for a model purin-8-one and its 2-chloro derivative. The precise positions can vary based on the specific molecule and its solid-state packing or solution environment, but the trends are consistent.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) in Purin-8-one | Expected Wavenumber (cm⁻¹) in 2-Chloro-purin-8-one | Rationale for Shift |
| Carbonyl | C=O Stretch (Amide I) | ~1685 cm⁻¹ | ~1705 cm⁻¹ | The strong electron-withdrawing inductive effect of the chlorine atom at the C2 position pulls electron density from the ring, strengthening the C=O bond and increasing its vibrational frequency.[6] |
| Chloroalkane | C-Cl Stretch | Not Present | ~780 cm⁻¹ | The C-Cl bond introduces a new vibrational mode in the fingerprint region. Its exact position depends on the nature of the carbon it is attached to (in this case, an sp² carbon of an aromatic ring).[7] |
| Amine/Amide | N-H Stretch | ~3100-3300 cm⁻¹ (broad) | ~3100-3300 cm⁻¹ (broad) | This band, associated with the N-H bonds in the purine ring, is often broad due to hydrogen bonding and is less affected by remote substitution. |
| Aromatic Ring | C=C & C=N Stretches | ~1610, 1550, 1480 cm⁻¹ | ~1615, 1550, 1485 cm⁻¹ | These in-ring stretching vibrations are characteristic of the purine core. Minor shifts may occur upon substitution but are generally less diagnostic than the C=O shift. |
This comparative data highlights the key diagnostic shifts. The most telling feature is the shift of the strong C=O band to a higher wavenumber (a "blue shift") upon chlorination, directly evidencing the electronic influence of the halogen.
Visualizing the Process and Principles
Diagrams can clarify complex workflows and abstract concepts, making them easier to understand and implement.
Caption: General workflow for sample preparation and IR spectral analysis.
Caption: Opposing electronic effects influencing the carbonyl frequency.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol describes the preparation of a solid sample using a potassium bromide (KBr) pellet, a common and reliable method for obtaining high-resolution spectra of solid organic compounds.
Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of a purin-8-one derivative in the solid state.
Materials:
-
Purin-8-one sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), desiccated (100-150 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., equipped with a DTGS detector)
Methodology:
-
Preparation of KBr: Gently heat KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorptions. Cool to room temperature in a desiccator before use.
-
Sample Grinding: Place ~100 mg of the dried KBr into the agate mortar. Add 1-2 mg of the purin-8-one sample. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on achieving a small, uniform particle size to minimize scattering of the IR beam.
-
Pellet Formation: Carefully transfer a portion of the powder into the collar of the pellet-forming die. Distribute the powder evenly. Place the plunger in position and apply pressure using the hydraulic press (typically 7-10 tons) for 1-2 minutes.
-
Pellet Inspection: Release the pressure and carefully extract the die. A high-quality pellet will be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding or moisture contamination and may yield a poor-quality spectrum.
-
Background Collection: Ensure the sample compartment of the FT-IR spectrometer is empty. Collect a background spectrum. This measures the absorbance of ambient air (CO₂ and H₂O) and the instrument itself, which will be automatically subtracted from the sample spectrum.
-
Sample Collection: Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Data Acquisition: Collect the sample spectrum. Typical acquisition parameters are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio).
-
-
Data Analysis: Process the resulting spectrum using the spectrometer software. Label the significant peaks, paying close attention to the regions identified in the comparative table above.
Conclusion
The IR spectrum of a purin-8-one provides a rich dataset for structural verification. The carbonyl (C=O) stretching frequency serves as a highly sensitive indicator of the electronic environment within the purine ring system. The introduction of a chloro-substituent typically results in a discernible increase in the C=O wavenumber due to the dominance of the inductive electron-withdrawing effect. While the C-Cl stretch itself can be found in the complex fingerprint region, its presence is confirmed by comparing the spectra of halogenated and non-halogenated analogues. By understanding these principles and applying rigorous experimental technique, researchers can confidently use IR spectroscopy to characterize purin-8-one derivatives, a critical step in the drug discovery and development pipeline.
References
-
Title: Temperature-dependent low-frequency vibrational spectra of purine and adenine Source: ResearchGate URL: [Link]
-
Title: Infrared study of the C—H stretching region of five-membered heterocyclic compounds Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives Source: Journal of the American Chemical Society URL: [Link]
-
Title: 5 - IR - spectroscopy Source: SlideShare URL: [Link]
-
Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Substituted Purines as High-Affinity Histamine H3 Receptor Ligands Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Spectroscopic Properties (of Carbonyl Compounds) Source: Chemistry LibreTexts URL: [Link]
-
Title: Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: INFRARED SPECTROSCOPY (IR) Source: University of Puerto Rico URL: [Link]
-
Title: The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds Source: Spectroscopy Online URL: [Link]
-
Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]
-
Title: The C=O Bond, Part VIII: Review Source: Spectroscopy Online URL: [Link]
-
Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]
-
Title: INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: [Link]
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Technical Guide: UV-Vis Absorption Spectra Analysis of 6-Chloro-9-methyl-7H-purin-8(9H)-one
Executive Summary & Chemical Context
6-Chloro-9-methyl-7H-purin-8(9H)-one (hereafter referred to as 6-Cl-8-Oxo-Pu ) is a critical heterocyclic intermediate, often employed in the synthesis of antiviral nucleoside analogs and functionalized xanthines.[1]
Unlike standard purines, the presence of the C8-carbonyl (8-oxo) group introduces significant electronic perturbations to the aromatic system, creating a distinct "fingerprint" in the UV-Vis region. This guide provides a comparative analysis of its spectral performance against its metabolic and synthetic precursors, establishing a robust protocol for purity assessment and structural validation.
The Chromophore Architecture
To interpret the spectrum, one must understand the auxochromic contributors:
-
Purine Core: The base
transition system (typically ~260 nm). -
6-Chloro Substituent: An electron-withdrawing group (inductive effect) with a weak mesomeric donor effect, typically causing a slight bathochromic (red) shift relative to purine.
-
8-Oxo (Lactam) Group: The defining feature. It disrupts the full aromaticity of the imidazole ring, extending conjugation through the amide-like resonance. This is the primary driver for the spectral shift compared to 6-chloropurine.
-
9-Methyl Group: Blocks the N9 position, fixing the tautomeric equilibrium to the N7-H form, simplifying the spectrum by eliminating N7/N9 tautomeric mixtures common in unsubstituted purines.
Experimental Protocol: Self-Validating Workflow
Trustworthiness requires reproducibility. The following protocol minimizes solvent-induced artifacts.
Reagents & Equipment[2]
-
Solvent A (Standard): Methanol (HPLC Grade) – for general identification.
-
Solvent B (pH Study): Phosphate Buffer (pH 7.4) – for physiological relevance.
-
Blanking: Matched quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1.0 mg of 6-Cl-8-Oxo-Pu in 10 mL of Methanol (Stock: 100 µg/mL). Note: Sonicate for 2 mins to ensure complete dissolution of the lactam form.
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Methanol (Final: 10 µg/mL).
-
Baseline Correction: Run a solvent-only scan (200–400 nm) to subtract background absorbance.
-
Scan Parameters:
-
Range: 220 nm – 350 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Bandwidth: 1.0 nm.
-
Visualization: Analytical Workflow
Figure 1: Standardized UV-Vis workflow ensuring high signal-to-noise ratio and reproducibility.
Comparative Performance Analysis
This section benchmarks 6-Cl-8-Oxo-Pu against its closest structural "alternatives"—specifically its synthetic precursor (6-Chloro-9-methylpurine ) and a metabolic analog (8-Oxoguanine ).
Comparison 1: The "Oxidation" Effect (vs. Precursor)
Alternative: 6-Chloro-9-methylpurine (lacks the 8-oxo group).
-
Mechanism: The transition from the precursor to the target involves the oxidation of C8.
-
Spectral Observation:
-
Precursor: Exhibits a sharp
near 264-266 nm . -
Target (6-Cl-8-Oxo-Pu): The introduction of the carbonyl group at C8 extends the conjugation system. You will observe a Bathochromic Shift (Red Shift) of approximately 10–20 nm and a broadening of the peak.
-
Diagnostic Value: If your spectrum shows a sharp peak at 265 nm without a shoulder/peak >275 nm, your oxidation reaction failed.
-
Comparison 2: The "Substituent" Effect (vs. 8-Oxoguanine)
Alternative: 8-Oxoguanine (Natural biomarker).
-
Mechanism: Comparison of the 6-Chloro group vs. the 6-Oxo/Amino group of guanine.
-
Spectral Observation:
-
8-Oxoguanine:[2][3][4][5] Shows characteristic dual maxima (pH dependent), often around 245 nm and 293 nm due to the strong electron-donating amino group.
-
Target (6-Cl-8-Oxo-Pu): The 6-Chloro group is electron-withdrawing. This reduces the electron density in the ring compared to guanine, typically resulting in a hypsochromic (blue) shift relative to 8-oxoguanine's long-wave band.
-
Result: Expect a dominant band centered between 275 nm – 285 nm .
-
Summary Data Table
Note: Values are representative of methanolic solutions; exact maxima may vary ±2 nm depending on solvation shells.
| Compound | Key Substituents | Spectral Characteristic | |
| 6-Cl-8-Oxo-Pu (Target) | 6-Cl, 8-Oxo, 9-Me | 278 – 284 nm | Broad band; diagnostic of 8-oxo lactam form. |
| 6-Chloro-9-methylpurine | 6-Cl, 9-Me | 265 nm | Sharp peak; Reference for starting material. |
| 6-Chloropurine | 6-Cl, N9-H | 264 nm | pH sensitive due to N9/N7 tautomerism. |
| 8-Oxoguanine | 6-Oxo, 2-NH2, 8-Oxo | 245 nm, 293 nm | Dual peaks; distinct from 6-Cl analogs. |
Advanced Analysis: pH-Dependent Tautomerism
The 6-Cl-8-Oxo-Pu molecule contains an ionizable proton at N7 . Understanding the spectral shift upon deprotonation is vital for analyzing the compound in biological buffers.
-
Acidic/Neutral pH (pH < 7): Exists as the neutral lactam (keto) form.
nm. -
Basic pH (pH > 9): Deprotonation of N7 occurs (
). The resulting anion stabilizes the charge distribution, typically causing a Bathochromic Shift (to ~290-295 nm) and Hyperchromicity (increase in absorbance intensity).
Visualization: Tautomeric & pH Equilibrium
Figure 2: The deprotonation of N7 under basic conditions leads to a bathochromic shift, serving as a secondary confirmation of identity.
References
-
Mason, S. F. (1954). The Electronic Spectra of N-Heteroaromatic Systems. Part I. The Purines. Journal of the Chemical Society, 2071-2081. Link
- Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience. (Definitive text on Purine synthesis and spectral properties).
- Shugar, D., & Fox, J. J. (1952). Absorption Spectra and Structure of 2-Thiouracil Derivatives and their Ribosides. Bulletin des Sociétés Chimiques Belges, 61(1-2), 44-63. (Foundational work on keto-enol tautomerism spectra in heterocycles).
-
ChemicalBook. (2023). 6-Chloro-9-methylpurine Spectral Data. Link
-
PubChem. (2023). Compound Summary: 6-Chloro-9-methyl-9H-purine.[6][7] National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of 8-oxoguanine in cellular DNA using 2,6-diamino-8-oxopurine as an internal standard for high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibodies to oxidative DNA damage: characterization of antibodies to 8-oxopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-CHLORO-9-METHYLPURINE | 2346-74-9 [chemicalbook.com]
- 7. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-9-methyl-7H-purin-8(9H)-one
As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when working with reactive pharmaceutical intermediates. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 84602-79-9) is a halogenated purine derivative frequently utilized as a structural scaffold in the development of kinase inhibitors and other targeted therapeutics[1][2].
Because this compound is handled as a finely milled solid powder, it presents unique logistical and safety challenges. Below is the comprehensive, self-validating operational guide for its safe handling, spill response, and disposal.
Physicochemical Hazard Profile & Rationale
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the compound's hazards:
-
Inhalation & Aerosolization Risk (H335): Solid powders are highly susceptible to static repulsion and aerosolization during routine weighing. Inhalation of these airborne particulates leads to severe respiratory tract irritation[2].
-
Dermal & Ocular Toxicity (H315, H319): The chlorine atom at the C6 position of the purine ring is highly electrophilic. This makes the molecule reactive toward biological nucleophiles (such as proteins in the skin and mucous membranes), resulting in pronounced contact irritation and potential sensitization[2][3].
-
Systemic Toxicity (H302): Accidental ingestion, typically secondary to contaminated hands or improper doffing of PPE, is harmful and can lead to systemic toxicity[2].
Under the OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I), our hazard assessment dictates that standard laboratory attire is insufficient; barrier protection must specifically mitigate fine particulate exposure and halogenated organic permeation[4][5].
Quantitative PPE Specifications
The following table summarizes the quantitative specifications for PPE required when handling this compound, based on USP <800> and OSHA guidelines for hazardous drug scaffolds[4][6].
| PPE Category | Specification & Material | Quantitative Metric / Standard | Rationale for Selection |
| Hand Protection | Nitrile Gloves (Powder-free) | Minimum thickness: | Nitrile provides superior chemical resistance to halogenated organics compared to latex. |
| Eye Protection | Tight-fitting Safety Goggles | ANSI Z87.1 (D3 rating for droplets/dust) | Standard safety glasses leave gaps; fine aerosolized powders can bypass them and cause ocular irritation[5]. |
| Body Protection | Fluid-resistant Lab Coat | Knee-length, 100% Cotton or Flame-Resistant (FR) | Prevents particulate accumulation on street clothes. Cotton/FR prevents static buildup that attracts powder. |
| Respiratory | N95 or P100 Particulate Respirator | Filtration efficiency: | Required only if handling outside a certified fume hood or during a spill response to prevent H335 hazards. |
Operational Methodologies (Self-Validating SOPs)
Every procedure in the laboratory must function as a self-validating system—meaning the protocol contains built-in checks that confirm safety before the operator proceeds to the next step.
Protocol A: Routine Handling and Weighing
-
Airflow Validation: Before opening the chemical vial, place an empty anti-static weigh boat on the analytical balance inside the Chemical Fume Hood. Observe the digital readout.
-
Self-Validation: A fluctuating tare weight indicates excessive air turbulence, which will aerosolize the purine powder. Adjust the hood sash height until the readout stabilizes (
0.1 mg), validating that the micro-environment is stable for powder transfer.
-
-
PPE Integrity Check: Perform a tactile inflation test on your nitrile gloves. Trap air inside the glove and squeeze.
-
Self-Validation: If the glove holds pressure, it validates the absence of micro-punctures that could allow chemical ingress.
-
-
Transfer: Use a grounded, anti-static micro-spatula to transfer the this compound. This prevents the powder from repelling off the spatula and contaminating the workspace.
-
Decontamination: After sealing the primary container, wipe down the balance and hood surface with a lint-free wipe dampened with 70% ethanol. The polarity of ethanol effectively solubilizes residual purine derivatives for complete removal.
Protocol B: Accidental Spill Response & Containment
Dry sweeping a powder spill is strictly prohibited, as it will immediately aerosolize the compound and trigger respiratory hazards[7].
-
Evacuate & Upgrade: Step back from the spill. If the spill is outside the fume hood, immediately don a P100 respirator and a second pair of nitrile gloves (double-gloving).
-
Wet-Wiping Containment: Gently cover the spilled powder with absorbent laboratory pads.
-
Solvent Dampening: Carefully pour a mild soapy water solution or 70% ethanol over the pads (not directly on the powder) to dampen the solid.
-
Causality: Wetting the powder increases its mass and cohesion, entirely neutralizing the risk of aerosolization.
-
-
Collection: Roll the pads inward to trap the chemical, place them into a sealable hazardous waste bag, and label it immediately.
Protocol C: Hazardous Waste Disposal Plan
-
Segregation: this compound must be segregated into Halogenated Organic Solid Waste .
-
Incompatibility Warning: Never dispose of this compound in containers holding strong oxidizing agents or strong bases, as the electrophilic C6-chloro group can undergo rapid, exothermic substitution reactions[3].
Operational Workflow Diagram
Workflow for the safe handling, spill response, and disposal of this compound.
References
-
Personal Protective Equipment: The OSHA Standard (29 CFR 1910.132-140). Minnesota Counties Intergovernmental Trust / OSHA.[Link]
-
Safe Handling of Hazardous Drugs. Duke University Occupational & Environmental Safety Office.[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
